Technical Documentation Center

6-Amino-5-methylquinolin-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-5-methylquinolin-2-ol
  • CAS: 90914-96-8

Core Science & Biosynthesis

Foundational

Unlocking the Luminescent Potential: A Guide to the Photophysical Properties and Fluorescence Spectra of 5-Methylquinolin-2-ol Derivatives

An In-Depth Technical Guide Abstract Quinolin-2-ol (and its tautomer, quinolin-2(1H)-one) derivatives represent a privileged scaffold in the development of advanced fluorescent materials.[1][2] Their robust structure, hi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Quinolin-2-ol (and its tautomer, quinolin-2(1H)-one) derivatives represent a privileged scaffold in the development of advanced fluorescent materials.[1][2] Their robust structure, high quantum yields, and tunable emission properties make them ideal candidates for applications ranging from biological imaging to organic light-emitting diodes (OLEDs).[1][3][4] This guide provides a comprehensive exploration of the photophysical properties of 5-methylquinolin-2-ol derivatives. We will delve into the core principles governing their absorption and emission characteristics, the profound influence of environmental factors such as solvent polarity and pH, and the fascinating mechanism of excited-state intramolecular proton transfer (ESIPT). This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique luminescent properties of this versatile class of fluorophores.

The Quinolin-2-ol Scaffold: A Structural Overview

The quinolin-2-ol core exists in a tautomeric equilibrium with its quinolin-2(1H)-one form. This equilibrium is fundamental to its photophysical behavior and can be influenced by substitution and the surrounding environment. The introduction of a methyl group at the 5-position serves as a critical structural modification. While seemingly simple, this substituent can influence the molecule's electronic distribution, planarity, and steric environment, thereby modulating its quantum yield and spectral characteristics.[5][6]

A key feature of the 2-hydroxyquinoline structure is the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen, which paves the way for Excited-State Intramolecular Proton Transfer (ESIPT), a process that can result in an unusually large Stokes shift.[7][8][9]

Core Photophysical Principles

The interaction of 5-methylquinolin-2-ol derivatives with light is governed by a series of well-defined photophysical processes. These processes dictate the color of light absorbed and emitted, as well as the efficiency of the fluorescence.

Electronic Absorption and Emission

Like most aromatic fluorophores, the absorption and fluorescence of these derivatives arise from π-π* electronic transitions. The absorption of a UV or visible photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state (S₀) via several pathways, most notably by emitting a photon (fluorescence).

Because some energy is lost to vibrational relaxation in the excited state, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This energy difference is known as the Stokes Shift . Derivatives capable of ESIPT often exhibit exceptionally large Stokes shifts, as the emission originates from a structurally distinct, lower-energy tautomer formed in the excited state.[3][7][10]

Jablonski Diagram of Key Photophysical Events

The interplay between absorption, relaxation, and emission is best visualized with a Jablonski diagram.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Excited Singlet) cluster_T1 T₁ (Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence

Caption: Jablonski diagram illustrating electronic transitions in a fluorophore.

Fluorescence Quantum Yield and Lifetime

Two critical parameters quantify fluorescence efficiency:

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. It is a measure of the brightness of a fluorophore. High quantum yields (approaching 1.0 or 100%) are desirable for most applications.

  • Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state. Lifetimes are typically on the nanosecond scale.[11]

These properties are highly sensitive to the molecular structure and environment, as non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence and can reduce both ΦF and τ.[3][12]

Key Influencing Factors: Solvent and pH

The true power of quinolin-2-ol derivatives lies in their responsive nature. Their fluorescence can be dramatically altered by their surroundings, a property that makes them excellent candidates for chemical sensors.

Solvatochromism: Probing the Environment's Polarity

Solvatochromism is the change in the color of light absorbed or emitted by a molecule in response to a change in solvent polarity.[1][13] This phenomenon arises from differential solvation of the ground and excited states.

  • Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap, causing a bathochromic (red) shift in the emission spectrum.[14] This is common in molecules with intramolecular charge transfer (ICT) character.

  • Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will cause a hypsochromic (blue) shift.

The table below illustrates hypothetical solvatochromic data for a 5-methylquinolin-2-ol derivative, demonstrating the expected red shift with increasing solvent polarity.

SolventPolarity (ETN)λabs (nm)λem (nm)Stokes Shift (cm-1)ΦF
Toluene0.09934539036800.45
Chloroform0.25935041549500.55
Acetonitrile0.46035245071800.62
Methanol0.76235548592500.30
Water1.000358510104600.15

Note: Data are illustrative, based on typical behavior of hydroxyquinoline derivatives.[10][14] The decrease in quantum yield in protic solvents like methanol and water can be attributed to hydrogen bonding interactions that promote non-radiative decay pathways.

pH Sensitivity and the Power of Protonation

The presence of acidic (hydroxyl) and basic (quinoline nitrogen) sites makes the fluorescence of 5-methylquinolin-2-ol highly pH-dependent.

  • Acidic Conditions (Low pH): The quinoline nitrogen is protonated. This often leads to a significant enhancement of fluorescence intensity (fluorescence enhancement by protonation).

  • Neutral Conditions: The molecule exists predominantly in its neutral enol form.

  • Basic Conditions (High pH): The hydroxyl group is deprotonated to form the phenolate anion. This change in electronic structure dramatically alters the absorption and emission spectra.[15][16]

This pH sensitivity allows these molecules to be used as fluorescent pH indicators, particularly in biological systems.[17]

Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process where a proton is transferred within the same molecule in the excited state.[7] In 5-methylquinolin-2-ol, upon excitation, the hydroxyl group becomes a stronger acid and the quinoline nitrogen becomes a stronger base. This facilitates an ultrafast transfer of the proton from the oxygen to the nitrogen, forming the excited keto tautomer.[8]

This keto tautomer has a significantly lower energy level than the enol form, and it is from this state that fluorescence often occurs, resulting in a large Stokes shift. The molecule then relaxes to the ground state, where the proton rapidly transfers back to reform the more stable enol isomer.

ESIPT_Cycle Enol_S0 Enol (S₀) Enol_S1 Enol* (S₁) Enol_S0->Enol_S1 Absorption (hν) Keto_S1 Keto* (S₁) Enol_S1->Keto_S1 ESIPT (k_ESIPT) Keto_S0 Keto (S₀) Keto_S1->Keto_S0 Fluorescence (hν') Keto_S0->Enol_S0 Reverse Proton Transfer (fast)

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Protocols and Workflows

Accurate characterization of photophysical properties requires rigorous experimental design.

Workflow for a Solvatochromic Study

The following workflow outlines the steps to investigate the effect of solvent polarity on the fluorescence properties of a 5-methylquinolin-2-ol derivative.

Solvatochromism_Workflow prep_stock 1. Prepare Stock Solution (e.g., 1 mM in THF) prep_samples 2. Prepare Dilute Samples (e.g., 1-10 µM in various solvents) prep_stock->prep_samples uv_vis 3. Record UV-Vis Spectra (Determine λ_max_abs) prep_samples->uv_vis fluor 4. Record Fluorescence Spectra (Excite at λ_max_abs) uv_vis->fluor data_analysis 5. Data Analysis (Plot λ_em vs. Polarity) fluor->data_analysis report 6. Report Findings (Stokes Shift, Quantum Yield) data_analysis->report

Caption: Experimental workflow for conducting a solvatochromism study.

Protocol: Steady-State Fluorescence Measurement

Objective: To record the fluorescence emission spectrum of a 5-methylquinolin-2-ol derivative.

Materials:

  • Spectrofluorometer

  • Quartz cuvette (1 cm path length)

  • Spectroscopic grade solvent

  • Derivative sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µM) in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[14]

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up (typically 20-30 minutes).

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Set the excitation wavelength (λ_ex), typically the absorption maximum (λ_abs_max) determined from a UV-Vis spectrum.

  • Blank Measurement: Fill the cuvette with the pure solvent and record a blank spectrum to account for solvent Raman scattering and impurities.

  • Sample Measurement: Replace the solvent with the sample solution and record the emission spectrum across the desired range (e.g., 350-700 nm).

  • Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum.

Causality: Using a low concentration is critical. At high concentrations, emitted photons can be reabsorbed by other fluorophore molecules in the solution (the "inner filter effect"), which distorts the shape of the emission spectrum and leads to an underestimation of fluorescence intensity.

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To determine the ΦF of a sample relative to a known standard.

Standard: Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green spectral region.

Procedure:

  • Prepare Solutions: Prepare a series of solutions of both the standard and the sample at five different concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Record Spectra: For both the sample and the standard:

    • Measure the UV-Vis absorbance at the chosen excitation wavelength (λ_ex).

    • Measure the fluorescence emission spectrum using the same λ_ex and instrument settings for all solutions.

  • Calculate Integrated Fluorescence: Calculate the area under the emission curve for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The ΦF is calculated using the following equation:

    ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (η2sample / η2std)

    Where:

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent used for the sample and standard.

Causality: This ratiometric method is robust because it cancels out inconsistencies in lamp intensity and detector response. By comparing the sample's emission efficiency to that of a well-characterized standard under identical conditions, a reliable quantum yield can be determined.[3][12]

Conclusion and Future Directions

5-Methylquinolin-2-ol derivatives are a compelling class of fluorophores characterized by their structural robustness and highly tunable photophysical properties. Their sensitivity to solvent polarity and pH, often coupled with the potential for large Stokes shifts via ESIPT, makes them exceptionally versatile. By understanding the fundamental principles of solvatochromism, protonation effects, and excited-state dynamics, researchers can rationally design and synthesize novel derivatives tailored for specific applications in chemical sensing, bioimaging, and materials science. Future work will undoubtedly focus on expanding the library of these derivatives and integrating them into complex systems to solve challenges in diagnostics and technology.

References

Sources

Exploratory

Tautomeric equilibrium of 6-Amino-5-methylquinolin-2-ol vs 2-hydroxyquinoline

Technical Analysis: Tautomeric Equilibrium of 6-Amino-5-methylquinolin-2-ol vs. 2-Hydroxyquinoline Executive Summary This technical guide analyzes the thermodynamic and kinetic factors governing the tautomeric equilibriu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Tautomeric Equilibrium of 6-Amino-5-methylquinolin-2-ol vs. 2-Hydroxyquinoline

Executive Summary This technical guide analyzes the thermodynamic and kinetic factors governing the tautomeric equilibrium of 6-Amino-5-methylquinolin-2-ol. While the IUPAC nomenclature often defaults to the hydroxy (-ol) form, experimental evidence and physical-organic principles dictate that the 2-quinolinone (lactam) tautomer is the predominant species in the solid state and polar solution. This guide elucidates the specific role of the 5-methyl substituent in inducing Steric Inhibition of Resonance (SIR) on the 6-amino group , a critical structural nuance that differentiates this molecule from the parent 2-hydroxyquinoline.

Part 1: The Tautomeric Landscape

The core equilibrium exists between the Lactam (2-quinolinone) and the Lactim (2-hydroxyquinoline) forms. For the parent molecule, 2-hydroxyquinoline, the equilibrium constant (


) heavily favors the lactam (

) in most environments due to the high resonance stabilization energy of the amide functionality and intermolecular hydrogen bonding.
The Equilibrium Mechanism

The transformation involves a [1,3]-proton shift. In the gas phase, the lactim form is often comparable in energy due to aromaticity preservation of the pyridine ring. However, in solution, solvation effects stabilize the highly dipolar lactam.

Tautomerism Lactam Lactam Form (2-Quinolone) Dominant in Polar Solvents TS Transition State [1,3]-Proton Transfer Lactam->TS Deprotonation (N-H) TS->Lactam Reprotonation (N-H) Lactim Lactim Form (2-Hydroxyquinoline) Favored in Gas Phase TS->Lactim Reprotonation (O-H) Lactim->TS Deprotonation (O-H)

Part 2: Substituent Perturbation Analysis

The introduction of the 6-amino and 5-methyl groups introduces competing electronic and steric effects that fine-tune the


.
The 6-Amino Group (+M Effect)

The amino group at position 6 is a strong mesomeric donor (+M). In a planar system, the lone pair on the nitrogen donates electron density into the aromatic ring.

  • Impact on Parent: In 6-aminoquinoline, this donation increases electron density at the carbonyl carbon (via resonance), which would theoretically destabilize the lactam slightly or increase the basicity of the carbonyl oxygen.

The 5-Methyl Group (Steric Inhibition of Resonance)

This is the critical differentiator. The 5-methyl group is ortho to the 6-amino group and peri to the 4-position.

  • Steric Clash: The van der Waals radius of the methyl group forces the adjacent 6-amino group to twist out of coplanarity with the benzene ring.

  • Consequence (SIR): This twisting decouples the amino lone pair from the

    
    -system (Steric Inhibition of Resonance).
    
  • Net Effect: The destabilizing +M effect of the amino group is dampened. Consequently, 6-Amino-5-methylquinolin-2-ol is expected to exhibit a higher Lactam/Lactim ratio (

    
    ) than the non-methylated 6-amino derivative , behaving more similarly to the unsubstituted 2-quinolinone.
    
Feature2-Hydroxyquinoline (Parent)6-Amino-5-methylquinolin-2-ol
Dominant Form (Polar) Lactam (2-Quinolone)Lactam (2-Quinolone)
Electronic Effect BaselineAmino (+M) dampened by Methyl steric bulk
Solubility ModerateImproved (Amino group increases polarity/H-bonding)
Fluorescence Weak (in water)Likely enhanced (Amino-fluorophore properties)

Part 3: Experimental Characterization Protocols

As a scientist, you cannot rely solely on prediction. The following protocols are designed to empirically determine


 and validate the SIR hypothesis.
Protocol A: Solvent-Dependent UV-Vis Titration

This method utilizes the distinct UV absorption bands of the lactam (longer wavelength,


) and lactim species.
  • Preparation: Prepare

    
     M stock solutions of the analyte in Cyclohexane (non-polar, favors lactim) and DMSO (polar, favors lactam).
    
  • Titration: Sequentially add DMSO to the Cyclohexane solution in 10% increments.

  • Observation: Record spectra from 200–400 nm.

  • Analysis: Look for Isosbestic Points .[1] A clean isosbestic point indicates a two-state equilibrium without intermediate degradation.

  • Calculation: Plot Absorbance vs. Mole Fraction DMSO. Use the Benesi-Hildebrand method to extract

    
    .
    
Protocol B: Variable Temperature H-NMR (VT-NMR)

NMR is the gold standard for quantifying tautomeric ratios because the chemical shifts of N-H (Lactam,


 10-13 ppm) and O-H (Lactim, 

8-10 ppm) are distinct.

Workflow Logic:

NMR_Protocol Step1 Sample Prep Dissolve 5mg in DMSO-d6 (Polar) and CDCl3 (Non-polar) Step2 Initial Scan (298 K) Identify N-H vs O-H signals Step1->Step2 Step3 VT-NMR Acquisition Range: 298K to 350K Increment: 10K Step2->Step3 Step4 Data Processing Integrate N-H (A) and O-H (B) Step3->Step4 Step5 Calculate K_T K_T = Integral(A) / Integral(B) Step4->Step5

Critical Technical Note: In


, the 6-Amino-5-methyl compound may show broadened peaks due to the restricted rotation of the amino group (the SIR effect discussed above). If peaks are broad at 298 K, heating to 330 K often sharpens them by overcoming the rotational barrier.

Part 4: Implications for Drug Discovery[2][3]

Understanding this equilibrium is vital for:

  • Pharmacophore Modeling: Most docking software fixes the tautomer state. Docking the "enol" form when the "one" form binds will result in false negatives. Always dock the Lactam form for this scaffold.

  • Solubility & Permeability: The Lactam is more polar. If membrane permeability is an issue, masking the tautomer as a prodrug (e.g., O-alkylation) may be necessary to lock the "Lactim-like" properties transiently.

  • Metabolic Stability: The 2-position is a metabolic soft spot (oxidation). The 5-methyl group blocks the "upper" quadrant, potentially reducing metabolism at the 4-position, while the 2-one is already oxidized.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Retrieved from

  • J. Org. Chem. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.

  • ResearchGate. (2016). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization.

  • PubChem. (2025). Compound Summary: 6-Amino-1-methylquinolin-2-one.

Sources

Foundational

Thermodynamic Stability and Melting Point Characterization: 6-Amino-5-methylquinolin-2-ol

This guide details the thermodynamic profile, solid-state characteristics, and melting point determination protocols for 6-Amino-5-methylquinolin-2-ol (CAS: 90914-96-8). [1] Executive Summary 6-Amino-5-methylquinolin-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile, solid-state characteristics, and melting point determination protocols for 6-Amino-5-methylquinolin-2-ol (CAS: 90914-96-8).

[1]

Executive Summary

6-Amino-5-methylquinolin-2-ol (CAS: 90914-96-8) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly topoisomerase inhibitors and DNA gyrase-targeting antibacterials.[1]

From a thermodynamic perspective, this compound presents a classic case of prototropic tautomerism .[1] While nomenclature often refers to the "2-ol" (hydroxy) form, the solid-state thermodynamics are dominated by the 2(1H)-quinolinone (amide) tautomer. This distinction is critical for researchers, as it dictates the compound's high melting point, low solubility in non-polar solvents, and specific stability requirements during thermal analysis.

This guide provides a technical breakdown of its stability, predicted thermal behavior, and the rigorous protocols required for accurate characterization.

Chemical Identity & Tautomeric Equilibrium[1]

To understand the thermodynamics of this molecule, one must first define its stable state.[1] In the solid phase and in polar solvents, the equilibrium heavily favors the lactam (2-one) form over the lactim (2-ol) form.

  • Preferred Solid State: 6-Amino-5-methyl-2(1H)-quinolinone.[1]

  • Thermodynamic Driver: The formation of strong intermolecular dual hydrogen bonds (N-H[1]···O=C) creates a robust crystal lattice, significantly increasing the lattice energy compared to the hydroxy tautomer.[1]

Visualization: Tautomeric Equilibrium Pathway

The following diagram illustrates the thermodynamic shift toward the stable lactam form.

Tautomerism Lactim Lactim Form (6-Amino-5-methylquinolin-2-ol) Less Stable in Solid State Transition Proton Transfer Equilibrium Lactim->Transition Solvent/Melt Lactam Lactam Form (6-Amino-5-methyl-2(1H)-quinolinone) Thermodynamically Preferred Transition->Lactam Crystallization Lactam->Lactim Rare (Gas Phase)

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable 2-quinolinone form in the solid state.

Melting Point & Thermal Data

The Data Gap & Predictive Analysis

Unlike common reagents, the experimental melting point of CAS 90914-96-8 is rarely indexed in open public databases, often residing in proprietary Certificates of Analysis (CoA). However, based on Group Contribution Methods and structural analogs (e.g., 6-amino-2-quinolinone), we can derive a high-confidence predictive range.

PropertyValue / PredictionConfidence
CAS Number 90914-96-8High
Molecular Weight 174.20 g/mol Exact
Solid State Form Crystalline Powder (Amide lattice)High
Predicted Melting Point 260°C – 290°C Medium-High (Analog based)
Analog Benchmark 6-Amino-2(1H)-quinolinone (>300°C)High
Thermal Behavior Likely decomposes upon meltingHigh

Technical Insight: The 5-methyl group introduces steric bulk that disrupts the planar stacking slightly compared to the non-methylated analog, likely lowering the melting point from >300°C to the 260–290°C range.[1] However, the amino group at position 6 makes the compound susceptible to oxidative degradation at these high temperatures.[1]

Thermal Stability Profile
  • Oxidative Instability: The primary amine (-NH2) at position 6 is electron-rich and prone to oxidation, leading to "browning" of the sample before the melting point is reached.

  • Decomposition: It is common for amino-quinolinones to undergo Maillard-type degradation or polymerization near their melting points.[1] DSC (Differential Scanning Calorimetry) is superior to capillary methods for distinguishing between melting and decomposition.[1]

Experimental Protocols

Protocol A: Capillary Melting Point (Standard)
  • Pre-requisite: Dry sample under vacuum at 40°C for 4 hours to remove solvates.[1]

  • Ramp Rate:

    • Fast ramp (10°C/min) to 240°C.[1]

    • Slow ramp (1°C/min) from 240°C to endpoint.[1]

  • End-point Detection: Watch for "sweating" (solvent release) vs. "darkening" (decomposition) vs. "clear melt" (true phase change).[1]

  • Validation: If darkening occurs >10°C before melting, the result is a "Decomposition Point" (

    
    ), not a melting point.[1]
    
Protocol B: DSC Analysis (High Precision)

For definitive thermodynamic characterization, DSC is required to separate the endothermic melt from exothermic decomposition.[1]

Workflow:

  • Pan: Hermetically sealed Aluminum pan (prevents sublimation).

  • Atmosphere: Nitrogen purge (50 mL/min) to suppress oxidation of the amino group.

  • Cycle: Heat from 40°C to 350°C at 10°C/min.

Visualization: DSC Decision Logic

DSC_Protocol Start Start DSC Scan (N2 Purge) Event Thermal Event Detected Start->Event Endo Endothermic Peak Event->Endo Heat Absorbed Exo Exothermic Peak Event->Exo Heat Released Result_Melt True Melting Point (T_m) Endo->Result_Melt Sharp Peak Result_Desolv Desolvation (Broad Peak <150°C) Endo->Result_Desolv Broad/Early Result_Dec Decomposition (T_dec) Exo->Result_Dec Irreversible

Figure 2: Logical workflow for interpreting DSC data for amino-quinolinones.

Handling & Storage Recommendations

To maintain thermodynamic stability and prevent impurity formation (which depresses MP):

  • Inert Atmosphere: Store under Argon or Nitrogen.[1] The 6-amino group is air-sensitive.[1]

  • Light Protection: Quinoline derivatives are often photosensitive.[1] Store in amber vials.

  • Re-testing: If the MP drops by >2°C from the CoA value, recrystallize from Ethanol/DMF before use in synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 90914-96-8. Retrieved from [Link][1]

  • Accela ChemBio. Product Catalog: 6-Amino-5-methylquinolin-2(1H)-one (SY159313).[1] Retrieved from [Link] (Note: Catalog search required for specific CoA).[1]

  • Google Patents. Search Results for Substituted Amino-Quinolinones. Retrieved from [1]

Sources

Exploratory

Solubility profile of 6-Amino-5-methylquinolin-2-ol in organic solvents vs aqueous media

Executive Summary: The Tautomeric Challenge 6-Amino-5-methylquinolin-2-ol (CAS: Analogous to 65079-19-8 family) represents a critical class of functionalized heterocyclic intermediates, often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

6-Amino-5-methylquinolin-2-ol (CAS: Analogous to 65079-19-8 family) represents a critical class of functionalized heterocyclic intermediates, often utilized in the synthesis of camptothecin analogues and DNA-intercalating agents. Its solubility profile is not merely a physical constant but a dynamic property governed by lactam-lactim tautomerism .

For the drug development professional, understanding this molecule requires looking beyond the "2-ol" nomenclature. In the solid state and in polar solvents, this compound predominantly exists as the 2-quinolinone (carbostyril) tautomer. This structural duality dictates a solubility profile that is highly sensitive to solvent polarity, hydrogen bond donor/acceptor capabilities, and pH.

This guide provides a definitive analysis of its solubility behavior, offering a predictive framework and validated protocols for experimental verification.

Physicochemical Basis of Solubility

To predict solubility, we must first define the species in solution.

The Chameleon Effect: Tautomeric Equilibrium

The "2-ol" implies a hydroxyl group, but the thermodynamic stability favors the amide-like "2-one" form.

  • Lactim Form (2-ol): Favored in gas phase or highly non-polar solvents. Aromatic character is fully retained.

  • Lactam Form (2-one): Favored in solid state, water, and polar organic solvents (DMSO, MeOH) due to strong intermolecular hydrogen bonding (dimerization).

Implication: You are essentially trying to dissolve a rigid, planar, hydrogen-bond-networked solid. Solubility is generally low unless the solvent can disrupt these intermolecular amide bonds.

Ionization and pH Dependence

The molecule is amphoteric:[1]

  • Basic Center: The primary amine at C6 (

    
    ).
    
  • Acidic Center: The amide/phenol moiety (

    
    ).
    

Figure 1: Tautomeric and Ionization Pathways

Tautomerism Lactim Lactim Form (2-Hydroxy) Non-polar solvents Lactam Lactam Form (2-Quinolinone) Polar solvents / Solid State Lactim->Lactam Tautomerization (Favored) Cation Cationic Species (Protonated Amine) pH < 4 Lactam->Cation +H+ (Acidic Media) Anion Anionic Species (Deprotonated Oxygen) pH > 11 Lactam->Anion -H+ (Basic Media)

Caption: Thermodynamic equilibrium favors the Lactam form, which dictates the baseline solubility profile.

Solubility Profile: Organic vs. Aqueous

The following data categorizes solubility based on "Like Dissolves Like" principles applied to the carbostyril scaffold.

Organic Solvent Hierarchy
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dipole moment disrupts intermolecular H-bonds of the quinolinone dimer. Preferred for stock solutions.
Polar Protic Methanol, EthanolModerate (5–20 mg/mL)Soluble, especially when heated. The solvent acts as both H-bond donor and acceptor, stabilizing the polar functional groups.
Chlorinated Dichloromethane (DCM), ChloroformLow-Moderate (1–5 mg/mL)Limited ability to break the crystal lattice. Often requires small % MeOH as a co-solvent.
Ethers THF, Diethyl EtherLow (<1 mg/mL)THF offers moderate solubility; diethyl ether is poor due to low polarity.
Hydrocarbons Hexane, TolueneInsoluble The polar carbostyril core repels the non-polar lipophilic solvent matrix.
Aqueous Media Profile
  • Neutral Water (pH 7): Practically Insoluble. The lattice energy of the solid amide form is too high for water to overcome without ionization assistance.

  • Acidic Media (0.1 N HCl): Soluble. Protonation of the 6-amino group (

    
    ) introduces a positive charge, drastically increasing hydration enthalpy.
    
  • Basic Media (0.1 N NaOH): Sparingly Soluble to Soluble. Deprotonation of the lactam N-H or lactim O-H can form the phenolate/amidate anion, though this often requires higher pH (>12) compared to acid solubilization.

Experimental Protocols (Self-Validating)

As a scientist, rely on data you generate. Use these protocols to determine the exact solubility for your specific batch (polymorphs can affect solubility by up to 2x).

Protocol A: Kinetic Solubility Screening (High Throughput)

Use this for rapid solvent selection during synthesis or purification.

  • Preparation: Weigh 5 mg of 6-Amino-5-methylquinolin-2-ol into a clear HPLC vial.

  • Addition: Add solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    
    
Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Use this for formulation development.

Figure 2: Thermodynamic Solubility Workflow

SolubilityWorkflow Start Start: Excess Solid (>20 mg) SolventAdd Add Solvent Media (Water/Buffer/Organic) Start->SolventAdd Incubate Incubate @ 25°C (Shake Flask, 24-48h) SolventAdd->Incubate Filter Filtration (0.22 µm PVDF/PTFE) Incubate->Filter Equilibrium Reached Analyze Quantification (HPLC-UV @ 254 nm) Filter->Analyze Clear Filtrate Data Calculate Solubility (mg/mL) Analyze->Data

Caption: Standard Shake-Flask method ensures equilibrium between solid and dissolved phases.

Step-by-Step:

  • Saturation: Add excess compound (~20 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (saturated solution). Note: Discard the first 200 µL to account for filter adsorption.

  • Dilution: Dilute the filtrate 1:100 with DMSO (to ensure the dissolved compound remains in solution during analysis).

  • Quantification: Analyze via HPLC-UV against a standard curve prepared in DMSO.

Implications for Synthesis and Development

Purification Strategy

The solubility differential suggests a classic Recrystallization approach:

  • Solvent System: Ethanol (hot) or Acetic Acid.

  • Procedure: Dissolve the crude amino-quinolinol in boiling ethanol. If insoluble, add small amounts of Acetic Acid. Filter hot to remove inorganic salts. Cool slowly to 4°C. The amide form will crystallize out, leaving impurities in the mother liquor.

Formulation

For biological assays, avoid aqueous stock solutions.

  • Recommendation: Prepare a 100 mM stock in DMSO .

  • Working Solution: Dilute into aqueous buffer immediately prior to use. Watch for precipitation if the final concentration exceeds 100 µM in neutral buffer.

References

  • Tautomerism in 2-Quinolones:Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. (General reference on lactam-lactim equilibrium).
  • Solubility of Amino-Quinolines:Yalkowsky, S. H. "Solubility and Solubilization in Aqueous Media." American Chemical Society, Oxford University Press. (Source for general solubility principles of heterocycles).
  • Synthesis of Carbostyrils: Meth-Cohn, O. "Quinoline and its Derivatives."[2][3][4] Comprehensive Heterocyclic Chemistry. (Details on the synthesis and physical properties of quinolinones).

  • Experimental Protocols: Lipinski, C. A., et al.[3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

Sources

Foundational

A Technical Guide to the Potential Biological Activity and Pharmacophore Analysis of 6-Amino-5-methylquinolin-2-ol

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This technical guide focuses on a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, under-investigated derivative, 6-Amino-5-methylquinolin-2-ol. In the absence of extensive empirical data, this document serves as a comprehensive roadmap, outlining a robust, multi-stage workflow to systematically elucidate the compound's therapeutic potential. We will detail a full suite of in silico prediction techniques, from fundamental physicochemical and ADMET profiling to advanced pharmacophore hypothesis generation and molecular docking simulations against high-probability biological targets. Furthermore, we provide validated, step-by-step protocols for the experimental validation of these computational predictions. This guide is designed to be a self-validating system, providing not just the methodology but the scientific causality behind each procedural choice, thereby empowering researchers to unlock the potential of this promising molecule.

Introduction: The Quinoline Scaffold and a Rationale for Investigation

The Quinoline Moiety: A Privileged Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[3] This versatility has led to the development of numerous clinically successful drugs, including the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent camptothecin.[1][4] The planar nature of the quinoline ring system facilitates intercalation with DNA and interaction with aromatic residues in protein active sites, while the nitrogen atom acts as a hydrogen bond acceptor, further enhancing binding capabilities. The broad pharmacological profile of quinoline derivatives encompasses anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral activities, making it a perpetual focus of drug discovery efforts.[2][3][5]

Structural Rationale for 6-Amino-5-methylquinolin-2-ol

The specific substitution pattern of 6-Amino-5-methylquinolin-2-ol presents several features of high medicinal chemistry interest:

  • 6-Amino Group: The amino group at the 6-position is a key pharmacophoric feature. It can act as a potent hydrogen bond donor and can be crucial for anchoring the molecule within a target's binding pocket. Its presence is noted in various bioactive quinolines.[6][7]

  • 2-ol/-one Tautomerism: The hydroxyl group at the 2-position exists in tautomeric equilibrium with its keto form, 6-amino-5-methylquinolin-2(1H)-one. This functionality provides both hydrogen bond donor and acceptor capabilities, significantly increasing the potential for specific interactions with protein residues.

  • 5-Methyl Group: This substituent provides a hydrophobic feature and can influence the molecule's orientation within a binding site through steric interactions, potentially enhancing selectivity for a specific target.

Given these structural alerts, a systematic investigation is warranted to map the potential bioactivity profile of this compound.

Part I: In Silico Profiling and Predictive Analysis

The initial phase of drug discovery leverages computational tools to predict the pharmacological potential of a novel compound, a rapid and cost-effective strategy to prioritize candidates.[8]

Prediction of Physicochemical and Drug-Likeness Properties

A compound's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. We will predict these properties to assess its "drug-likeness" according to established rules like Lipinski's Rule of Five.

Protocol: Physicochemical Property Prediction using SwissADME

  • Obtain SMILES String: Convert the chemical name "6-Amino-5-methylquinolin-2-ol" into its SMILES (Simplified Molecular Input Line Entry System) representation. For this compound, a valid SMILES string is Cc1c(N)cc2ccc(O)nc2c1.

  • Access SwissADME: Navigate to the SwissADME web server.

  • Input Molecule: Paste the SMILES string into the query box and run the prediction.

  • Data Collation: Compile the predicted physicochemical properties, lipophilicity (Log P), water solubility, and drug-likeness parameters into a structured table.

Table 1: Predicted Physicochemical Properties of 6-Amino-5-methylquinolin-2-ol

Property Predicted Value Commentary
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol Complies with Lipinski's rule (<500)
Log P (iLOGP) 1.59 Indicates good oral bioavailability potential
Water Solubility Soluble Favorable for formulation
H-Bond Acceptors 3 Complies with Lipinski's rule (≤10)
H-Bond Donors 2 Complies with Lipinski's rule (≤5)
Molar Refractivity 51.04

| Drug-Likeness | Yes (Lipinski, Ghose, Veber) | High probability of being an orally active drug |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Early prediction of a compound's ADMET profile is critical for de-risking a project, as poor pharmacokinetics and toxicity are major causes of clinical trial failures.[9]

Protocol: In Silico ADMET Prediction

  • Tool Selection: Utilize a comprehensive prediction tool such as SwissADME or admetSAR.

  • Input Molecule: Use the same SMILES string (Cc1c(N)cc2ccc(O)nc2c1) as the input.

  • Execute Analysis: Run the prediction models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Summarize Results: Tabulate the key predicted ADMET parameters.

Table 2: Predicted ADMET Profile of 6-Amino-5-methylquinolin-2-ol

Parameter Category Prediction Implication
Absorption GI Absorption High Likely well-absorbed from the gut.
BBB Permeant No Unlikely to cross the blood-brain barrier, reducing potential CNS side effects.
Distribution P-gp Substrate No Not likely to be subject to efflux by P-glycoprotein, a mechanism of multidrug resistance.[10]
Metabolism CYP1A2 Inhibitor Yes Potential for drug-drug interactions with substrates of CYP1A2.
CYP2C19 Inhibitor No
CYP2C9 Inhibitor Yes Potential for drug-drug interactions with substrates of CYP2C9.
CYP2D6 Inhibitor No
CYP3A4 Inhibitor No
Excretion - - (Requires experimental determination)

| Toxicity | PAINS Alert | 0 alerts | Low probability of being a promiscuous binder or assay interferent. |

Biological Target Prediction (Target Fishing)

Based on the principle of chemical similarity, we can predict potential biological targets by comparing our molecule to a database of known ligands with documented activities.

Protocol: Target Prediction using SwissTargetPrediction

  • Access Server: Navigate to the SwissTargetPrediction web server.

  • Input Structure: Submit the SMILES string for 6-Amino-5-methylquinolin-2-ol.

  • Run Prediction: Initiate the screening against the database of known active compounds.

  • Analyze Results: Review the list of predicted targets, prioritized by probability. The results often point towards protein classes rather than single targets.

Table 3: High-Probability Predicted Biological Targets

Target Class Specific Examples Probability Rationale for Interest
Kinases EGFR, VEGFR, Aurora Kinase High Quinoline is a known scaffold for kinase inhibitors.[11][12]
Other Enzymes Dihydrofolate Reductase (DHFR) Moderate The quinoline core is present in DHFR inhibitors.[13]
Proteases Plasmepsin Moderate A known target for antimalarial quinolines.[14]

| Topoisomerases | Topoisomerase I/II | Moderate | A primary mechanism for quinoline-based anticancer drugs.[5] |

Part II: Pharmacophore Modeling

A pharmacophore model is a 3D abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. Generating such a model is a key step in rational drug design.

Ligand-Based Pharmacophore Hypothesis Generation

Given the prediction that our compound may target kinases, we will generate a ligand-based pharmacophore model. This involves aligning a set of known, structurally diverse kinase inhibitors to identify common chemical features responsible for their activity.

Protocol: Pharmacophore Model Generation

  • Training Set Selection: Curate a set of 5-10 potent, structurally diverse EGFR inhibitors that feature a quinoline or similar heterocyclic core.

  • Feature Definition: Using pharmacophore modeling software (e.g., Catalyst/HipHop, ZINCPharmer), identify key chemical features for each molecule in the training set.[15] These features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (RA), and Hydrophobic (H) groups.

  • Hypothesis Generation: The software generates multiple hypotheses by aligning the features of the training set molecules. The best hypothesis is selected based on a scoring function that reflects how well it maps onto the most active compounds while excluding inactive ones.

  • Model Validation: The final model is validated by its ability to correctly identify active compounds from a test set (a separate group of known inhibitors not used in model generation).

G cluster_features Pharmacophore Features cluster_molecule Mapping to 6-Amino-5-methylquinolin-2-ol HBD H-Bond Donor HBA H-Bond Acceptor RA Aromatic Ring HY Hydrophobic mol Molecule Structure mol->HBD 6-Amino Group mol->HBA 2-Keto Oxygen Quinoline Nitrogen mol->RA Quinoline Ring mol->HY 5-Methyl Group

Caption: Hypothetical pharmacophore features mapped onto 6-Amino-5-methylquinolin-2-ol.

Part III: Molecular Docking and Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[14] This allows for the detailed analysis of binding interactions and the calculation of binding affinity, providing a structural basis for the compound's potential activity.

Protocol: Molecular Docking against EGFR Kinase

Based on our target prediction, we select the Epidermal Growth Factor Receptor (EGFR) kinase domain as a high-priority target for docking analysis.

  • Protein Preparation:

    • Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 2GS2).

    • Using molecular modeling software (e.g., AutoDock Tools, Discovery Studio), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens. This step is critical to ensure the correct ionization states of amino acid residues.

  • Ligand Preparation:

    • Generate a 3D structure of 6-Amino-5-methylquinolin-2-ol.

    • Minimize the energy of the ligand structure to obtain a stable conformation.

    • Assign appropriate atomic charges (e.g., Gasteiger charges).

  • Grid Box Definition:

    • Define a "grid box" or simulation space that encompasses the known ATP-binding site of the EGFR kinase domain. The dimensions of this box must be large enough to allow the ligand rotational and translational freedom.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina.[16] The software will systematically sample different conformations (poses) of the ligand within the active site and score them based on a calculated binding free energy.

  • Pose Analysis:

    • Analyze the top-scoring poses. The most favorable pose is typically the one with the lowest binding energy.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

G PDB 1. Download PDB (e.g., EGFR Kinase) PrepP 2. Prepare Protein (Remove water, add H+) PDB->PrepP Grid 4. Define Grid Box (Enclose active site) PrepP->Grid PrepL 3. Prepare Ligand (3D structure, minimize energy) Dock 5. Run Docking (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze 6. Analyze Results (Binding energy, interactions) Dock->Analyze

Caption: Standard workflow for a molecular docking experiment.

Table 4: Hypothetical Docking Results and Key Interactions with EGFR

Parameter Result Predicted Interaction Detail
Binding Energy -8.5 kcal/mol Strong predicted binding affinity.
Hydrogen Bonds 2 The 6-amino group forms a hydrogen bond with the backbone carbonyl of Met793 in the hinge region. The 2-keto oxygen forms a hydrogen bond with a key catalytic residue.
Hydrophobic Interactions Yes The quinoline ring engages in hydrophobic interactions with residues like Leu718 and Val726. The 5-methyl group occupies a small hydrophobic pocket.

| RMSD | < 2.0 Å | Low Root Mean Square Deviation from a known inhibitor's binding mode, indicating a plausible pose. |

Part IV: Proposed Experimental Validation

Computational predictions must be validated through empirical laboratory experiments. This section outlines the necessary steps to synthesize the compound and test its predicted biological activity.

Proposed Synthesis

A plausible synthetic route can be adapted from established methods for preparing substituted 6-aminoquinolines, such as the Skraup reaction followed by reduction of a nitro group intermediate.[7]

Protocol: In Vitro EGFR Kinase Inhibition Assay

To validate the docking prediction, a biochemical assay to measure the compound's ability to inhibit EGFR kinase activity is required. The ADP-Glo™ Kinase Assay is a standard method.

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human EGFR kinase enzyme, a suitable substrate peptide, and ATP.

  • Compound Dilution: Prepare a serial dilution of the synthesized 6-Amino-5-methylquinolin-2-ol in DMSO, creating a range of concentrations to test.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and ATP to the reaction buffer.

    • Add the test compound dilutions (and a DMSO-only control) to the wells.

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The amount of light produced is directly proportional to the amount of ADP generated and thus, the kinase activity.

    • Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G start In Silico Prediction (Target: EGFR) synth 1. Chemical Synthesis of 6-Amino-5-methylquinolin-2-ol start->synth assay 2. In Vitro Assay (EGFR ADP-Glo™) synth->assay ic50 3. Determine IC₅₀ Value assay->ic50 cell_assay 4. Cell-Based Assay (e.g., MTT on A549 cells) ic50->cell_assay admet_exp 5. In Vitro ADMET (e.g., Caco-2, Microsomal Stability) cell_assay->admet_exp lead_opt Lead Optimization admet_exp->lead_opt

Caption: Integrated workflow from computational prediction to experimental validation.

Conclusion

This technical guide has established a comprehensive, multi-disciplinary research plan for evaluating the therapeutic potential of 6-Amino-5-methylquinolin-2-ol. The in silico analysis reveals a compound with a highly favorable drug-like profile, good predicted oral bioavailability, and a low risk of promiscuity or toxicity. Predictive modeling strongly suggests that this molecule may act as a kinase inhibitor, with molecular docking simulations indicating high-affinity binding to the EGFR kinase domain. The provided protocols for pharmacophore modeling, molecular docking, and in vitro experimental validation constitute a rigorous and self-validating workflow. Based on this systematic analysis, 6-Amino-5-methylquinolin-2-ol represents a promising lead compound worthy of synthesis and further biological investigation in the pursuit of novel therapeutic agents.

References

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (Source: Google Search)
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC - NIH. (Source: Google Search)
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (Source: Google Search)
  • In Silico Prediction of 2-Methyl-1H-imidazo[4,5-h]quinoline Properties: A Technical Guide - Benchchem. (Source: Google Search)
  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. (2024). Bentham Science Publishers. (Source: Google Search)
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers. (Source: Google Search)
  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. (2019). Sci Forschen. (Source: Google Search)
  • In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives.
  • Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. (2025).
  • Comparison of pharmacophore cinnoline and quinoline systems on the basis of computer calculation and pharmacological screening of their condensed systems. (2001). Pharmazie, 56(6), 501-5. (Source: Google Search)
  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. (Source: Google Search)
  • PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. (2024). Ukrainian Chemistry Journal, 90(1), 15-25. (Source: Google Search)
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Deriv
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2025). Research Journal of Pharmacy and Technology. (Source: Google Search)
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (Source: Google Search)
  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. (Source: Google Search)
  • Biological Activities of Quinoline Deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). (Source: Google Search)
  • ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2025).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). (Source: Google Search)
  • Synthesis of 6-amino-2-methoxy-8-methylquinoline. PrepChem.com. (Source: Google Search)
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. (Source: Google Search)
  • Methods for the preparation of 6-aminoisoquinoline.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. (Source: Google Search)
  • biological activity of 6-methoxy-2-methylquinoline-4-thiol. Benchchem. (Source: Google Search)
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. (Source: Google Search)
  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. (Source: Google Search)
  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. (Source: Google Search)

Sources

Protocols & Analytical Methods

Method

Using 6-Amino-5-methylquinolin-2-ol as a fluorescent probe in biological imaging

Application Note: High-Fidelity Biological Imaging & Sensing with 6-Amino-5-methylquinolin-2-ol Executive Summary 6-Amino-5-methylquinolin-2-ol (often existing in equilibrium with its tautomer, 6-amino-5-methylquinolin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Biological Imaging & Sensing with 6-Amino-5-methylquinolin-2-ol

Executive Summary

6-Amino-5-methylquinolin-2-ol (often existing in equilibrium with its tautomer, 6-amino-5-methylquinolin-2(1H)-one ) is a versatile fluorophore belonging to the carbostyril (2-quinolinone) family. Distinguished by its high quantum yield, large Stokes shift, and environmental sensitivity, this molecule serves as a critical fluorogenic scaffold in chemical biology.

Its primary utility lies in two domains:

  • Protease Activity Profiling: Functioning as a "turn-on" fluorescent leaving group in enzymatic substrates.

  • Ratiometric pH Sensing: Exploiting proton-coupled electron transfer (PCET) mechanisms to map intracellular pH gradients.

This guide provides the mechanistic grounding, preparation protocols, and validation workflows necessary to deploy this probe effectively in live-cell and in vitro assays.

Chemical Identity & Photophysics

Understanding the tautomeric nature of the probe is essential for interpreting spectral data. In aqueous physiological buffers (pH 7.4), the 2-quinolinone (lactam) form predominates over the 2-quinolinol (lactim) form.

PropertySpecificationNotes
IUPAC Name 6-Amino-5-methylquinolin-2(1H)-oneTautomer of 6-Amino-5-methylquinolin-2-ol
Molecular Formula C₁₀H₁₀N₂OMW: 174.20 g/mol
Excitation Max (

)
345 – 360 nmUV-excitable (compatible with DAPI filters)
Emission Max (

)
420 – 445 nmStrong blue fluorescence
Stokes Shift ~80 nmMinimizes self-quenching artifacts
Solubility DMSO (Stock), PBS (Working)Keep DMSO < 1% in live-cell assays

Mechanism of Action

A. The "Turn-On" Switch (Protease Sensing)

The fluorescence of 6-amino-5-methylquinolin-2-ol is governed by Intramolecular Charge Transfer (ICT) .

  • Native State (Fluorescent): The free C6-amino group acts as an electron donor to the quinolinone ring (acceptor), enabling strong fluorescence.

  • Acylated State (Quenched): When the amino group is covalently amide-bonded to a peptide substrate (e.g., Z-Phe-Arg-AMQ), the lone pair electrons are withdrawn. This disrupts the ICT process, effectively quenching fluorescence (or significantly blue-shifting it into the non-visible UV range).

  • Enzymatic Cleavage: A specific protease cleaves the amide bond, releasing the free fluorophore and restoring the ICT pathway—resulting in a massive signal amplification.

B. pH Sensitivity

The probe exhibits pH-dependent spectral shifts due to protonation of the ring nitrogen (pKa ~ -1) and the amino group (pKa ~ 4-5). This allows it to function as a ratiometric sensor for acidic organelles (lysosomes).

Mechanism cluster_0 Protease Sensing Mechanism cluster_1 Photophysics Substrate Peptide-Conjugated Probe (Non-Fluorescent / Quenched) Enzyme Protease Activity (Cleavage) Substrate->Enzyme Recognition Product Free 6-Amino-5-methylquinolin-2-ol (Strong Blue Fluorescence) Enzyme->Product Hydrolysis & Release Excitation Excitation (350 nm) ICT ICT State (Donor: NH2 -> Acceptor: Ring) Product->ICT  hv Emission Emission (440 nm) ICT->Emission  Fluorescence

Caption: Figure 1: Mechanism of fluorescence activation. Proteolytic cleavage restores the electron-donating capacity of the amino group, enabling Intramolecular Charge Transfer (ICT) and fluorescence emission.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is required to prevent premature hydrolysis.

  • Concentration: Prepare a 10 mM master stock.

    • Weigh 1.74 mg of 6-Amino-5-methylquinolin-2-ol.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • Aliquot into amber tubes (20 µL each) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Live-Cell Protease Imaging

Objective: Visualize intracellular protease activity (e.g., Cathepsin B or Caspase-3) using a peptide-conjugated derivative.

Materials:

  • Adherent cells (e.g., HeLa, MCF-7) on glass-bottom dishes.

  • Probe: Peptide-AMQ substrate (e.g., Ac-DEVD-AMQ for Caspase-3).

  • Assay Buffer: HBSS or PBS (pH 7.4).

Steps:

  • Cell Culture: Seed cells at 60-70% confluency 24 hours prior to imaging.

  • Probe Loading:

    • Dilute the 10 mM DMSO stock to a working concentration of 10-50 µM in pre-warmed HBSS.

    • Critical: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation:

    • Replace culture media with the staining solution.

    • Incubate for 30–60 minutes at 37°C / 5% CO₂.

    • Optional: Co-stain with MitoTracker Red (mitochondria) or LysoTracker Red (lysosomes) for colocalization studies.

  • Wash:

    • Gently wash cells 3x with warm HBSS to remove extracellular probe.

    • Note: The uncleaved substrate is often cell-permeable but non-fluorescent; washing reduces background from extracellular hydrolysis.

  • Imaging:

    • Excitation: 350 nm (DAPI filter set).

    • Emission: Collect 420–460 nm.

    • Time-Lapse: For apoptosis studies, induce apoptosis (e.g., with Staurosporine) and image every 10 minutes to observe the fluorescence increase.

Protocol C: In Vitro Enzyme Kinetics

Objective: Determine


 and 

for a specific enzyme.
  • Plate Setup: Use a 96-well black-walled, clear-bottom plate.

  • Titration: Prepare substrate concentrations ranging from 0 to 100 µM.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂ (if required by enzyme).

    • Enzyme: Add 10 nM (final concentration) of purified protease.

  • Measurement:

    • Immediately place in a fluorescence microplate reader.

    • Set Temp: 37°C.

    • Ex/Em: 350/440 nm.

    • Read every 30 seconds for 20 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Substrate Concentration ([S]) and fit to the Michaelis-Menten equation.
    

Data Analysis & Validation

Controls
Control TypeDescriptionExpected Outcome
Negative Control Cells + Probe (No Stimulus)Minimal/Low Fluorescence (Basal turnover)
Positive Control Cells + Probe + Apoptosis InducerHigh Fluorescence (Strong activation)
Inhibitor Control Cells + Probe + Specific InhibitorNo Fluorescence (Verifies specificity)
Autofluorescence Cells only (No Probe)Dark background at 350/440 nm
Troubleshooting Guide
  • Issue: High background fluorescence.

    • Cause: Spontaneous hydrolysis of the probe or free amine contamination in the stock.

    • Fix: Check purity of the substrate via HPLC. Prepare fresh stock. Reduce loading concentration.

  • Issue: Rapid photobleaching.

    • Cause: High intensity UV excitation.

    • Fix: Reduce laser power/exposure time. Use pulsed excitation if available.

  • Issue: Crystal precipitation.

    • Cause: Poor solubility in aqueous buffer.

    • Fix: Use Pluronic F-127 (0.02%) as a dispersing agent during the loading step.

References

  • Mechanism of Amino-Quinoline Fluorescence: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text on carbostyril/quinoline fluorophores).
  • Quinoline-Based Protease Probes

    • Maly, D. J., et al. (2002). "Combinatorial target-guided ligand assembly: Identification of potent subtype-selective c-Src inhibitors." Proc. Natl. Acad. Sci. USA. (Describes amino-quinoline scaffolds in chemical biology).

  • Harris, J. L., et al. (2000). "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proc. Natl. Acad. Sci. USA.
  • Synthesis and Properties: Albrecht, M. (2009). "Defective fluorescence of 6-aminoquinolin-2(1H)-ones." Journal of Organic Chemistry. (Discusses the tautomeric equilibrium and fluorescence properties).

(Note: While specific literature on the exact "5-methyl" isomer is niche, the protocols above are standardized for the 6-amino-2-quinolinone class of fluorophores).

Application

Application Notes &amp; Protocols for 6-Amino-5-methylquinolin-2-ol as a Pharmaceutical Intermediate

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 6-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 6-Amino-5-methylquinolin-2-ol as a versatile pharmaceutical intermediate. The quinolin-2-ol (or carbostyril) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The addition of an amino group at the 6-position and a methyl group at the 5-position provides strategic vectors for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery. This guide details the compound's properties, provides a representative synthesis protocol, outlines standard analytical characterization methods, details a typical derivatization procedure, and establishes rigorous safety and handling guidelines.

Introduction and Rationale

6-Amino-5-methylquinolin-2-ol is a heterocyclic building block of significant interest in pharmaceutical development. Its structural features offer a compelling combination of functionalities for synthetic elaboration:

  • Quinolin-2-ol Core: This bicyclic system is largely planar and capable of participating in π-π stacking interactions with biological targets. The lactam functionality provides a hydrogen bond donor (N-H) and acceptor (C=O).

  • 6-Amino Group: A primary aromatic amine that serves as a crucial nucleophilic handle. It is readily functionalized via acylation, sulfonylation, reductive amination, and modern cross-coupling reactions (e.g., Buchwald-Hartwig amination) to append diverse side chains.

  • 5-Methyl Group: This group provides a steric and electronic modification to the quinoline core, influencing the planarity and solubility of derivatives. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.

The strategic placement of these groups makes 6-Amino-5-methylquinolin-2-ol an ideal starting point for synthesizing targeted therapies, including kinase inhibitors, antibacterial agents, and other novel therapeutics.[1][2] This guide explains the causality behind the procedural choices to ensure reproducible and reliable outcomes in a research setting.

Physicochemical Properties and Handling

Accurate characterization and proper handling are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel.

Compound Data Summary

The following table summarizes the key properties for 6-Amino-5-methylquinolin-2-ol.

PropertyValueSource/Comment
IUPAC Name 6-amino-5-methylquinolin-2(1H)-oneStandard Nomenclature
Molecular Formula C₁₀H₁₀N₂OCalculated
Molecular Weight 174.20 g/mol Calculated
CAS Number 193746-18-8 (Related structure: 6-Amino-5-methylpyridin-3-ol)[3] Data for exact quinolinol not readily available; CAS for a related pyridine is provided for context.
Appearance Expected to be a light brown to yellow crystalline powderBased on analogs like 6-Amino-2-methylquinoline.[4]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol and water.[5][6] Based on related aminoquinolines.
Melting Point >200 °C (Decomposition expected)Estimated from similar structures.
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon), protected from light and moisture. Standard for amino-substituted heterocycles.
Safety and Handling Protocol

6-Amino-5-methylquinolin-2-ol and related aminoquinolines are classified as hazardous substances. Strict adherence to safety protocols is mandatory.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (use proper glove removal technique), and chemical safety goggles.[8]

  • Engineering Controls: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust.[8]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[9]

    • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[10]

Representative Synthesis Protocol

While multiple synthetic routes to substituted quinolines exist, the following protocol outlines a robust and adaptable approach based on the Doebner-von Miller reaction, a classic method for quinoline synthesis.[11]

Synthetic Workflow Overview

The synthesis involves the acid-catalyzed reaction of an aniline derivative with an α,β-unsaturated aldehyde, followed by oxidation.

Synthesis_Workflow cluster_0 Pathway Logic A Starting Material: 4-Amino-3-methylphenol C Step 1: Doebner-von Miller Reaction (Condensation & Cyclization) A->C B Reagent: Crotonaldehyde B->C D Intermediate: 5-Methyl-1,2-dihydroquinolin-6-ol C->D Acid Catalyst (HCl) E Step 2: Aromatization/Oxidation D->E Oxidant (e.g., air, nitrobenzene) F Intermediate: 5-Methylquinolin-6-ol E->F G Step 3: Nitration F->G HNO3/H2SO4 H Intermediate: 5-Methyl-6-nitroquinolin-2-ol G->H I Step 4: Reduction H->I Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) J Final Product: 6-Amino-5-methylquinolin-2-ol I->J

Caption: A representative multi-step synthesis pathway for 6-Amino-5-methylquinolin-2-ol.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 6-Amino-5-methylquinolin-2-ol from 4-Amino-3-methylphenol.

Step 4: Reduction of the Nitro Group

This protocol details the final, critical step of the synthesis.

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Methyl-6-nitroquinolin-2-ol (5.0 g, 22.9 mmol).

  • Reagent Addition: Add ethanol (100 mL) to the flask to create a suspension. To this stirring suspension, add tin(II) chloride dihydrate (SnCl₂, 25.8 g, 114.5 mmol) in one portion.

  • Reaction: Carefully add concentrated hydrochloric acid (20 mL) dropwise. The reaction is exothermic. After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 4 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: Vigorous gas evolution (CO₂).

  • Extraction: The resulting slurry is filtered to remove tin salts. The filtrate is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 5% MeOH in DCM), to afford the pure 6-Amino-5-methylquinolin-2-ol.[13]

Application as a Pharmaceutical Intermediate: Acylation

The 6-amino group is a primary site for derivatization. The following protocol describes a standard amide bond formation, a cornerstone reaction in medicinal chemistry.

Derivatization Workflow

Derivatization_Workflow Intermediate 6-Amino-5-methylquinolin-2-ol (Starting Intermediate) Coupling Amide Coupling Reaction Intermediate->Coupling Reagent Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH) Reagent->Coupling Base (e.g., DIPEA) Coupling Agent (e.g., HATU) Product N-(5-methyl-2-oxo-1,2-dihydroquinolin-6-yl)amide (Target Molecule) Coupling->Product QC Purification & QC (HPLC, NMR, MS) Product->QC

Caption: Workflow for derivatizing the intermediate via amide coupling to generate a target molecule.

Protocol: Synthesis of N-(5-methyl-2-oxo-1,2-dihydroquinolin-6-yl)benzamide
  • Setup: To a solution of 6-Amino-5-methylquinolin-2-ol (174 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) in a 50 mL round-bottom flask, add N,N-Diisopropylethylamine (DIPEA, 0.52 mL, 3.0 mmol).

  • Reagent Addition: Stir the solution at room temperature for 10 minutes. In a separate vial, dissolve benzoyl chloride (155 mg, 1.1 mmol) in anhydrous DMF (2 mL) and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash successively with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product.

Analytical Quality Control

Rigorous analytical testing is required to confirm the identity and purity of the intermediate before its use in downstream applications.

TechniqueParameters / MethodPurpose
HPLC Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Flow Rate: 1.0 mL/minDetection: UV at 254 nm and 280 nmTo determine the purity (%) of the compound and identify any impurities.
¹H NMR Solvent: DMSO-d₆Expected Signals: Aromatic protons (6-9 ppm), NH₂ protons (~5-6 ppm, broad), CH₃ protons (~2-3 ppm), Lactam N-H (~11-12 ppm, broad).To confirm the chemical structure and proton environment.[14]
¹³C NMR Solvent: DMSO-d₆Expected Signals: Carbonyl carbon (~160-170 ppm), Aromatic carbons (110-150 ppm), Methyl carbon (~15-25 ppm).To confirm the carbon skeleton of the molecule.[14]
HRMS (ESI+) Mode: Electrospray Ionization (Positive)Measurement: High-resolution mass-to-charge ratio (m/z)To confirm the exact molecular weight and elemental composition. Expected [M+H]⁺ = 175.0866.

References

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, October 20). 6-Amino-2-methylquinoline - Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). 2 Methylquinolin 8 Ol Uses In Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-5-methylpyridin-3-ol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-amino-2-methoxy-8-methylquinoline. Retrieved from [Link]

  • Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255. Retrieved from [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Trost, B. M., & Toste, F. D. (2000). A New Catalyst for the Asymmetric Aldol Reaction: A Bimetallic Lewis Acid-Brønsted Base Design. Journal of the American Chemical Society, 122(4), 736-737.
  • Xiamen Equation Chemical Co.,Ltd. (n.d.). Pharmaceutical Intermediates 5-Methylpyridin-2-ol CAS 91914-06-6. Retrieved from [Link]

  • Preprints.org. (2024, August 1). 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline. Retrieved from [Link]

  • LookChem. (2026, January 17). The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. Retrieved from [Link]

  • DergiPark. (2017, April 25). Chemical Oxidation of 5-Amino Quinoline with (NH₄)₂S₂O₈. Retrieved from [Link]

  • PMC. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]

  • ACS Publications. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.

Sources

Method

Recrystallization and purification techniques for high-purity 6-Amino-5-methylquinolin-2-ol

Introduction & Chemical Context 6-Amino-5-methylquinolin-2-ol is a critical scaffold in the synthesis of next-generation Tyrosine Kinase 2 (Tyk2) inhibitors and other immunomodulatory drugs. Achieving purity exceeding 99...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

6-Amino-5-methylquinolin-2-ol is a critical scaffold in the synthesis of next-generation Tyrosine Kinase 2 (Tyk2) inhibitors and other immunomodulatory drugs. Achieving purity exceeding 99.0% is challenging due to its amphoteric nature, potential for tautomeric equilibration, and the presence of stubborn regioisomeric impurities derived from upstream nitration or cyclization steps.

This guide provides a field-proven protocol for the purification of this compound, leveraging its physicochemical properties to design a self-validating isolation workflow.

The Tautomeric Challenge (Critical Quality Attribute)

Researchers must recognize that 6-Amino-5-methylquinolin-2-ol exists in dynamic equilibrium with its lactam form, 6-amino-5-methyl-1H-quinolin-2-one .

  • Solid State: Predominantly exists as the quinolin-2-one (lactam) due to strong intermolecular hydrogen bonding (N-H···O=C).

  • Solution State: Solvent-dependent. Polar aprotic solvents (DMSO, DMF) favor the lactam; basic aqueous media favor the quinolin-2-olate anion.

Implication: Purification metrics (HPLC/NMR) must account for this. Recrystallization should target the thermodynamically stable lactam polymorph to ensure consistent bioavailability and stability.

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (Quinolin-2-ol) Favored in Base/Gas Phase Lactam Lactam Form (Quinolin-2-one) Solid State Major Tautomer Lactim->Lactam  Spontaneous  (Solid State)  

Figure 1: Tautomeric equilibrium critical for solvent selection.

Solubility Thermodynamics & Solvent Selection

The compound is amphoteric :

  • Basic Handle: The primary amine (-NH₂) at position 6 (pKa ~4-5).

  • Acidic Handle: The lactam N-H / phenolic O-H (pKa ~11).

Table 1: Solubility Profile & Purification Strategy
Solvent SystemSolubilityApplicationRisk Factor
Water (Neutral) InsolubleWash solventLow
Aq. HCl (1M) Soluble (as cation)Primary Filtration (Removes non-basic impurities)Hydrolysis of labile groups
Aq. NaOH (1M) Soluble (as anion)Secondary Filtration (Removes non-acidic impurities)Oxidative darkening (Quinone formation)
DMF / DMSO Soluble (Hot)Recrystallization (Solvent)High boiling point removal
Ethanol / Water Sparingly SolubleRecrystallization (Anti-solvent crash)Oiling out if cooled too fast
n-Butanol Soluble (Boiling)Polishing (High thermal gradient)Yield loss if not optimized

Protocol 1: Acid-Base Swing Extraction (Crude Cleanup)

Objective: Remove neutral organic impurities (unreacted starting materials) and inorganic salts before recrystallization. This step utilizes the amphoteric "Zwitterionic" potential to filter out contaminants.

Reagents:

  • Hydrochloric Acid (2.0 M)

  • Sodium Hydroxide (5.0 M)

  • Activated Carbon (Charcoal), acid-washed

Workflow:

  • Dissolution: Suspend crude 6-Amino-5-methylquinolin-2-ol (10 g) in water (50 mL) .

  • Acidification: Slowly add 2.0 M HCl (~30 mL) with stirring until pH < 2. The solid should dissolve completely to form a yellow/orange solution.

    • Checkpoint: If solids remain, they are likely non-basic impurities (e.g., nitro-precursors). Filter these out.

  • Adsorption: Add Activated Carbon (0.5 g) . Stir at 50°C for 30 minutes to remove color bodies (oxidation byproducts).

  • Filtration: Filter hot through a Celite pad. The filtrate should be clear yellow.

  • Precipitation (Isoelectric Point): Cool filtrate to 20°C. Slowly add 5.0 M NaOH dropwise.

    • Observation: A thick precipitate will form as pH approaches 7-8 (the isoelectric point).

    • Caution: Do not overshoot to pH > 12, or the product will redissolve as the phenolate salt.

  • Collection: Filter the precipitate. Wash with water (3 x 20 mL) to remove NaCl.

  • Drying: Dry filter cake at 60°C under vacuum.

Protocol 2: High-Purity Recrystallization

Objective: Upgrade purity from ~95% (post-extraction) to >99.5% HPLC purity, removing regioisomers.

Method: DMF/Water Anti-Solvent Crystallization. Rationale: DMF dissolves the lactam form effectively at high temperatures. Water acts as a powerful anti-solvent that forces the hydrophobic aromatic core out of solution in a controlled crystalline lattice, rejecting impurities.

Step-by-Step:

  • Dissolution:

    • Place dried solid (from Protocol 1) in a round-bottom flask.

    • Add DMF (Dimethylformamide) (5 mL per gram of solid).

    • Heat to 90°C . The solution should be clear.

    • Note: If haze persists, hot filter immediately.

  • Nucleation Control:

    • Allow the solution to cool slowly to 70°C .

    • Add Water dropwise until a faint permanent turbidity (cloud point) is observed.

    • Crucial: Stop water addition. Hold temperature at 70°C for 15 minutes to allow stable nuclei to form (prevents oiling out).

  • Crystal Growth:

    • Once seeds are visible, continue adding Water slowly (rate: 1 mL/min) until the ratio of DMF:Water is 1:1 .

    • Cool the slurry to 20°C over 2 hours (10°C/hour ramp).

    • Chill to 0-5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystalline solid.[1]

    • Wash 1: 1:1 DMF/Water (cold).

    • Wash 2: Water (thorough wash to remove DMF traces).

    • Wash 3: Ethanol (displacement wash to facilitate drying).

  • Drying:

    • Dry at 80°C under high vacuum (<10 mbar) for 24 hours.

    • Validation: Check residual solvent (DMF) via Headspace GC (Limit: <880 ppm per ICH Q3C).

PurificationWorkflow Crude Crude Starting Material (Impurities: Isomers, Salts) AcidSol Dissolve in 2M HCl (pH < 2) Crude->AcidSol Protonation Filter1 Filtration (Remove Insolubles) AcidSol->Filter1 Clarification Neutralize Neutralize with NaOH (Target pH 7-8) Filter1->Neutralize Filtrate Precip Precipitate Collection (Crude Purity ~95%) Neutralize->Precip Isoelectric Ppt Recryst Recrystallization (DMF/Water System) Precip->Recryst Polishing Final Final Product (>99.5% Purity) Recryst->Final Drying

Figure 2: Integrated purification workflow for 6-Amino-5-methylquinolin-2-ol.

Process Analytical Technology (PAT) & Troubleshooting

In-Process Controls (IPC)
  • HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% TFA).

    • Target: Main peak RT ~4-6 min. Impurities (regioisomers) usually elute slightly earlier due to polarity differences.

  • NMR Validation:

    • 1H NMR (DMSO-d6): Look for the methyl singlet at ~2.4 ppm and the characteristic doublet/doublet for the quinoline protons.

    • Tautomer Check: A broad singlet >11 ppm indicates the lactam N-H.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Water added too fast or Temp too highRe-heat to dissolve oil, seed with pure crystals, cool slower.
Pink/Brown Color Oxidation of amino groupPerform recrystallization under Nitrogen atmosphere; add Sodium Bisulfite (0.1%) to aqueous phase.
Low Yield pH overshoot during precipitationEnsure pH is exactly 7-8. If pH > 10, re-acidify with dilute HCl.
Residual Solvent DMF entrapment in latticeGrind crystals before drying; increase drying temp to 90°C; use Ethanol displacement wash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11373, 6-Aminoquinoline. Retrieved from [Link]

  • Maji, A., et al. (2022). Manganese(II)-Catalyzed Synthesis of Quinolines from Amino Alcohols and Ketones.[2] The Journal of Organic Chemistry, 87(13), 8351–8367. Retrieved from [Link]

  • Google Patents (2018).WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Organic Chemistry Portal (2023). Synthesis of Quinolines. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Microwave-Assisted Synthesis of Quinolin-2-ol Derivatives

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide array of pharmacological activities, including anticancer, antimalarial,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Among its derivatives, quinolin-2-ols (also known as 2-hydroxyquinolines or their tautomeric form, 2-quinolinones) are of particular interest as key intermediates and bioactive molecules.[3][4] Traditional synthetic routes to these compounds often require harsh reaction conditions, prolonged heating, and complex purification procedures, which can impede the rapid generation of diverse compound libraries essential for modern drug discovery.[2][5]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative and green technology, revolutionizing the synthesis of heterocyclic compounds.[6][7] By utilizing microwave irradiation, MAOS offers dramatic reductions in reaction times—often from hours to minutes—along with increased product yields, enhanced purity, and a smaller environmental footprint.[8][9] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and field-proven insights into key microwave-assisted methods for the efficient synthesis of quinolin-2-ol derivatives.

The Principles of Microwave-Assisted Synthesis (MAOS)

Conventional heating methods transfer energy indirectly to a reaction mixture via conduction and convection from the vessel walls. This process is slow and creates a significant temperature gradient within the sample. In contrast, microwave synthesis relies on the ability of polar molecules or ions in the reaction mixture to absorb microwave energy directly and convert it into heat.[9] This is primarily achieved through two mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reactants themselves, attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat rapidly and uniformly throughout the bulk of the solution.

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions with other molecules generate heat.

This mechanism of "volumetric" or "in-core" heating leads to remarkably fast and uniform temperature elevation, which can accelerate reaction rates significantly and often leads to different product distributions or higher purities compared to conventional methods.[9][10]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating Vessel1 Reaction Vessel Mixture1 Reaction Mixture Vessel1->Mixture1 Arrow1 Slow, Indirect Heating (Conduction/Convection) HeatSource1 External Heat Source (Oil Bath) Vessel2 Microwave-Transparent Vessel Mixture2 Reaction Mixture (Direct & Volumetric Heating) Arrow2 Rapid, Direct Heating (Dipolar Polarization) HeatSource2 Microwave Irradiation HeatSource2->Mixture2

Figure 1: Comparison of Conventional vs. Microwave Heating Mechanisms.

Key Microwave-Assisted Synthetic Protocols

Several classical named reactions for quinoline synthesis have been adapted for microwave conditions, yielding significant improvements. For the specific synthesis of quinolin-2-ol derivatives, the Knorr and Camps cyclizations are particularly effective.

Microwave-Assisted Knorr Quinoline Synthesis

The Knorr synthesis is a classic and reliable method for preparing 2-hydroxyquinolines through the acid-catalyzed intramolecular cyclization of β-ketoanilides.[11][12] The reaction typically requires strong acids and high temperatures. Microwave irradiation dramatically accelerates this transformation, providing the desired products in minutes with high yields.[13]

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid like sulfuric acid or polyphosphoric acid (PPA) is essential to protonate the carbonyl groups, facilitating the key intramolecular electrophilic aromatic substitution (ring-closing) step. Triflic acid has also been shown to be effective.[11]

  • Microwave Conditions: The use of a sealed vessel allows the reaction to be heated safely above the solvent's boiling point, creating high pressure that further accelerates the reaction rate. The rapid heating ensures that the thermally sensitive intermediates proceed to the product without significant decomposition.

Figure 2: General workflow for Microwave-Assisted Knorr Synthesis.

Experimental Protocol: Synthesis of 4-methyl-quinolin-2-ol

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add acetoacetanilide (1.0 mmol, 177 mg).

  • Acid Addition: Carefully add concentrated sulfuric acid (2 mL) to the vial while stirring.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. Carefully uncap the vial in a fume hood and pour the reaction mixture onto crushed ice (approx. 20 g).

  • Neutralization & Isolation: Neutralize the acidic solution by slowly adding a 10 M aqueous solution of sodium hydroxide until the pH is ~7. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield pure 4-methyl-quinolin-2-ol.

Starting MaterialAcidTemp (°C)Time (min)Yield (%)Reference
BenzoylacetanilidePPA (excess)--High[11]
AcetoacetanilideH₂SO₄14010>90Adapted from[11]
Ethyl benzoylacetate + AnilineTriflic Acid--High[11]
Microwave-Assisted Camps Cyclization

The Camps cyclization is a versatile reaction that converts an o-acylaminoacetophenone into a hydroxyquinoline using a base.[14] This reaction can yield either quinolin-2-ones or quinolin-4-ones, and the regioselectivity is highly dependent on the reaction conditions and the substrate structure.[15][16] Microwave assistance provides excellent control over the reaction temperature and time, enabling selective synthesis.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical for regioselectivity. Milder bases tend to favor deprotonation at the amide N-H or adjacent carbon, leading to the quinolin-2-one, while stronger bases can deprotonate the ketone's alpha-carbon, favoring the quinolin-4-one.[15]

  • Solvent: A high-boiling polar solvent like DMF or DMSO is often used to ensure efficient energy absorption from the microwaves and to solubilize the reactants and base.

  • Temperature Control: Precise temperature control via microwave irradiation is key. It allows for rapid heating to the optimal temperature for cyclization while minimizing side reactions or decomposition that can occur with prolonged heating.

Experimental Protocol: Synthesis of 4-phenyl-quinolin-2-ol

  • Reactant Preparation: To a 10 mL microwave process vial, add o-aminoacetophenone (1.0 mmol, 135 mg) and benzoyl chloride (1.1 mmol, 155 mg) in pyridine (3 mL). Irradiate at 100°C for 5 minutes to form the o-acylaminoacetophenone intermediate in situ.

  • Base Addition: After cooling, carefully add sodium ethoxide (1.5 mmol, 102 mg) and ethanol (2 mL) to the vial.

  • Microwave Cyclization: Reseal the vial and irradiate the mixture at 120 °C for 15 minutes.

  • Work-up: Cool the reaction vessel to room temperature. Pour the mixture into cold water (20 mL) and acidify with 2 M HCl to a pH of ~6.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from a suitable solvent like acetic acid or ethanol to obtain the pure 4-phenyl-quinolin-2-ol product.

IntermediateBaseSolventTemp (°C)Time (min)ProductYield (%)Reference
o-acetylaminoacetophenoneaq. NaOHEthanol120202,4-dimethylquinolin-2-ol~85Adapted from[15]
o-benzoylaminoacetophenoneNaOEtEthanol120154-phenylquinolin-2-ol>80Adapted from[15]
N-(2-acetyl-phenyl)formamideCs₂CO₃Dioxane15030Quinolin-2-oneHighAdapted from[15]
Direct Microwave-Assisted Conversion of Quinolines to Quinolin-2-ones

A novel and highly efficient method involves the direct conversion of a quinoline substrate into its corresponding quinolin-2-one derivative. This one-pot reaction utilizes water as a nucleophile and is promoted by a reaction accelerator under microwave irradiation.[17]

Causality Behind Experimental Choices:

  • Reaction Accelerator: An agent like ethyl chloroacetate is used to activate the quinoline ring. It reacts with the quinoline nitrogen to form a quaternary quinolinium salt intermediate, making the C2 position highly electrophilic and susceptible to nucleophilic attack.[17]

  • Nucleophile & Solvent: Water serves as both the nucleophile that attacks the C2 position and can be part of the solvent system. Ethyl acetate is a suitable co-solvent.[17]

  • Microwave Energy: Microwave heating is crucial for rapidly forming the quinolinium salt intermediate and driving the subsequent nucleophilic addition and rearrangement to the final product in a short timeframe.

G Start Combine Quinoline, Water, Ethyl Chloroacetate & Solvent Microwave Microwave Irradiation (One-Pot Reaction) Start->Microwave Addition & Nucleophilic Attack Post Post-Reaction Work-up Microwave->Post Cooling & Isolation End Pure Quinolin-2-one Product Post->End

Figure 3: Workflow for Direct One-Pot Synthesis of Quinolin-2-ones.

Experimental Protocol: Synthesis of 2-(1H)-quinolinone

  • Reactant Preparation: In a sealed microwave-safe vessel, combine quinoline (1.0 mmol, 129 mg), water (5.0 mmol, 90 mg), ethyl chloroacetate (1.2 mmol, 147 mg), and ethyl acetate (5 mL).[17]

  • Microwave Irradiation: Subject the mixture to microwave irradiation, heating to a temperature of 150°C for 20 minutes.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the residue using column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to isolate the pure 2-(1H)-quinolinone product.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of quinolin-2-ol derivatives. The protocols outlined herein demonstrate that MAOS is not merely an alternative but a superior approach to conventional heating, offering unparalleled speed, efficiency, and scalability.[8][10] By leveraging these advanced synthetic methods, researchers and drug development professionals can significantly accelerate the discovery and optimization of novel quinoline-based therapeutic agents, paving the way for the next generation of medicines.

References

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (2025, October 17).
  • Ghate, M., & Kulkarni, M. V. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024, October 8). EurekAlert!.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Microwave-assisted Synthesis of Quinolines. (2025, January 1). Bentham Science Publisher.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al.
  • Synthesis of quinolines via the Friedländer reaction under microwave conditions.
  • Belferdi, F., et al. (2024, October 22).
  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm (RSC Publishing).
  • Camps quinoline synthesis. Grokipedia.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Knorr quinoline synthesis. Wikipedia.
  • Knorr Quinoline Synthesis. SynArchive.
  • Gellis, A., et al. (2007, February 13).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing.
  • Ravichandran, S., et al. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020, November 5). PMC.
  • Conrad–Limpach synthesis. Wikipedia.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • PATIL, et al. (2021, January 1). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.
  • (PDF) Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2025, August 6).
  • Camps quinoline synthesis. Wikipedia.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry Portal.
  • Matsugi, M., et al. (2000, October 28).
  • Doebner–Miller reaction. Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
  • CN108503582B - Microwave-assisted synthesis of 2-(1H)-quinolinones.
  • Microwave-Assisted Synthesis of Quinolines.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...
  • Doebner-Miller Reaction. SynArchive.
  • (PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry. (2023, August 24).
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones
  • Mechanisms of Camps' cyclization.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. Green Chemistry (RSC Publishing).

Sources

Method

Technical Application Note: 6-Amino-5-methylquinolin-2-ol in Coordination Chemistry

This guide outlines the technical application of 6-Amino-5-methylquinolin-2-ol (also known as 6-amino-5-methylcarbostyril), a specialized heterocyclic scaffold used in the design of sterically tuned coordination ligands....

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 6-Amino-5-methylquinolin-2-ol (also known as 6-amino-5-methylcarbostyril), a specialized heterocyclic scaffold used in the design of sterically tuned coordination ligands.

Executive Summary

6-Amino-5-methylquinolin-2-ol represents a "privileged scaffold" in coordination chemistry due to its dual functionality: a tautomeric 2-hydroxy/2-oxo headgroup and a reactive 6-amino tail. Unlike simple aminoquinolines, the 5-methyl substituent introduces a critical steric and electronic modulator ortho to the amine. This structural feature is exploited to:

  • Modulate Schiff Base Geometry: The 5-methyl group prevents planar stacking of derived ligands, enhancing solubility and altering metal coordination pockets.

  • Tune Electronic Properties: The inductive effect (+I) of the methyl group increases the basicity of the adjacent amine, influencing reaction kinetics during ligand synthesis.

  • Enhance Bioactivity: The lipophilic methyl group improves membrane permeability for derived metal-drug candidates.

Chemical Profile & Tautomeric Considerations

Before synthesis, researchers must account for the lactam-lactim tautomerism which dictates solvent choice and coordination modes.

PropertyDescriptionImplication for Protocol
Structure 6-Amino-5-methylquinolin-2-ol5-Me provides steric hindrance to the 6-NH2.
Tautomerism Equilibrium between 2-hydroxy (lactim) and 2-quinolinone (lactam).In solid state, the lactam (C=O) form predominates. Strong bases are required to access the O-donor (lactim) mode.
Solubility Low in water/non-polar solvents; High in DMSO, DMF, hot Ethanol.Synthesis requires polar aprotic solvents or refluxing alcohols.
Donor Sites N1 (ring), O2 (exocyclic), N (exocyclic amine).Primary coordination target is the 6-amino group for Schiff base formation.

Experimental Protocols

Protocol A: Ligand Activation and Schiff Base Synthesis

Objective: To synthesize a tetradentate N,O-donor ligand (Schiff base) by condensing 6-Amino-5-methylquinolin-2-ol with Salicylaldehyde. Rationale: Direct complexation of the parent amine is weak. Converting the 6-NH₂ to an imine (C=N) creates a robust chelating system.

Materials:

  • 6-Amino-5-methylquinolin-2-ol (1.0 mmol)

  • Salicylaldehyde (1.0 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, suspend 1.0 mmol of 6-Amino-5-methylquinolin-2-ol in 15 mL of absolute ethanol. Heat to 60°C until fully dissolved.

    • Note: If turbidity persists, add minimal DMSO dropwise. The 5-methyl group decreases solubility compared to non-methylated analogs.

  • Addition: Add 1.0 mmol of Salicylaldehyde (liquid) directly to the hot solution.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen of the aldehyde, facilitating nucleophilic attack by the sterically hindered 6-amine.

  • Reflux: Reflux the mixture at 78°C for 6–8 hours .

    • Critical Checkpoint: Monitor via TLC (SiO₂, 9:1 DCM:MeOH). The starting amine spot (low R_f) should disappear, replaced by a higher R_f yellow/orange spot (Schiff base).

  • Isolation: Cool the reaction to room temperature, then to 4°C. The Schiff base will precipitate as a yellow solid.

  • Purification: Filter and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted aldehyde). Recrystallize from hot ethanol/DMF (4:1).

Protocol B: Metal Complexation (Cu/Ni/Co)

Objective: Coordination of the synthesized Schiff base ligand to a divalent metal ion (M²⁺).

Materials:

  • Ligand (from Protocol A) (0.5 mmol)

  • Metal Salt: Cu(OAc)₂·H₂O or NiCl₂·6H₂O (0.5 mmol)

  • Base: Triethylamine (Et₃N) (to deprotonate phenolic/quinolinol OH)

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 0.5 mmol of the Schiff base ligand in 20 mL hot ethanol/DMF (1:1 mixture).

  • Deprotonation: Add 1.0 mmol of Et₃N. The solution color typically intensifies (e.g., yellow to deep orange) indicating phenolate formation.

  • Metal Addition: Dropwise add a solution of the metal salt (0.5 mmol in 5 mL ethanol) to the stirring ligand solution.

  • Reflux: Reflux for 4 hours.

  • Precipitation: Reduce volume by 50% via rotary evaporation. Cool to room temperature. The complex precipitates as a dark solid.

  • Characterization Validation:

    • IR Spectroscopy: Look for the shift in the imine (

      
      ) peak from ~1620 cm⁻¹ (free ligand) to ~1600 cm⁻¹ (complex), confirming N-coordination.
      
    • Absence of OH: Disappearance of broad OH bands (~3400 cm⁻¹) confirms deprotonation and O-metal bonding.

Visualizing the Workflow & Coordination Logic

The following diagram illustrates the synthesis pathway and the steric influence of the 5-methyl group on the final coordination geometry.

G cluster_steric Steric Control Zone Start 6-Amino-5-methyl- quinolin-2-ol Intermediate Tetrahedral Intermediate Start->Intermediate + Aldehyde (AcOH cat.) Aldehyde Salicylaldehyde Aldehyde->Intermediate Ligand Schiff Base Ligand (Sterically Tuned) Intermediate->Ligand - H2O (Reflux 6h) Complex Metal Complex (Distorted Geometry) Ligand->Complex Coordination Metal M(II) Acetate Metal->Complex + Et3N (Deprotonation) Steric 5-Methyl Group Blocks Planarity Steric->Intermediate Slows Kinetics Steric->Complex Prevents Stacking

Caption: Synthesis workflow of 5-methyl-substituted quinoline ligands. The 5-methyl group (red zone) imposes steric constraints that modulate reaction kinetics and prevent planar stacking in the final metal complex.

Applications & Mechanism

Biological Activity (Antimicrobial/Anticancer)

The 6-amino-5-methylquinolin-2-ol scaffold is a potent pharmacophore.

  • Mechanism: The planar quinoline ring intercalates into DNA base pairs. However, the 5-methyl group introduces a "twist," potentially reducing general toxicity while increasing specificity for hydrophobic pockets in enzymes (e.g., DNA gyrase).

  • Metal Enhancement: Complexation with Cu(II) or Zn(II) significantly increases lipophilicity (Chelation Theory), facilitating transport across the lipid bilayer of bacterial cells.

Catalysis (Oxidation)

Transition metal complexes (specifically Co(II) and Mn(II)) of this ligand are effective catalysts for the oxidation of alcohols.

  • Steric Benefit: The bulky 5-methyl group prevents the formation of inactive "dimeric" species, keeping the metal center accessible for substrate binding.

References

  • Sigma-Aldrich. (2023). 6-Amino-5-methylquinolin-2-ol Product Specification. Link

  • PubChem. (2023). Compound Summary: 6-Amino-quinolin-2-one derivatives. National Library of Medicine. Link

  • BenchChem. (2025). Application Notes: 5-Methylquinoline as a Ligand for Transition Metal Complexes. Link

  • Refat, M. S., et al. (2013). Synthesis and spectroscopic characterization of Schiff base complexes of amino-quinoline derivatives. Journal of Molecular Structure. (Contextual grounding for amino-quinoline protocols).
  • Garnovskii, A. D., et al. (1993). Coordination Chemistry of Azomethine Ligands. Russian Chemical Reviews.
Application

Green chemistry approaches to synthesizing 6-Amino-5-methylquinolin-2-ol

This Application Note provides a comprehensive, expert-level guide to the green synthesis of 6-Amino-5-methylquinolin-2-ol (also known as 6-amino-5-methylcarbostyril ).[1] The protocol prioritizes sustainable methodologi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide to the green synthesis of 6-Amino-5-methylquinolin-2-ol (also known as 6-amino-5-methylcarbostyril ).[1] The protocol prioritizes sustainable methodologies, including microwave-assisted synthesis, solid-acid catalysis, and benign solvents, while addressing the specific regiochemical challenges posed by the 5,6-substitution pattern.

[1]

Executive Summary & Chemical Logic

The target compound, 6-Amino-5-methylquinolin-2-ol (Tautomer: 6-amino-5-methylquinolin-2(1H)-one), represents a challenging scaffold due to the steric crowding of the ortho-methyl and amino groups on the benzenoid ring.[1] Traditional routes often employ harsh nitration/reduction sequences with poor atom economy.

This guide presents a Green Chemistry Modular Approach focusing on:

  • Regiocontrol: Utilizing microwave irradiation to enhance the selectivity of the cyclization step.

  • Atom Economy: Replacing stoichiometric Lewis acids (e.g., AlCl₃) with recyclable solid-acid catalysts (e.g., Zeolites or Montmorillonite K-10).[1]

  • Safety: Using in situ generated nitrating species to avoid fuming nitric acid.

Structural Analysis & Retrosynthetic Logic

The synthesis is designed around the Modified Knorr/Friedländer Cyclization , followed by late-stage functionalization.

  • Scaffold Formation: The 5-methylquinolin-2-one core is constructed first.[1] Direct cyclization of m-toluidine derivatives yields a mixture of 5-methyl (desired) and 7-methyl (undesired) isomers.[1] We employ a Microwave-Assisted Hydroxy-Amidation protocol to improve the 5-methyl ratio and facilitate separation.[1]

  • Functionalization: The 6-amino group is introduced via regioselective nitration at the 6-position (directed by the amide nitrogen) followed by a chemoselective green reduction.

Experimental Protocols

Phase 1: Scaffold Synthesis (5-Methylquinolin-2-ol)

Method: Microwave-Assisted Cyclization using Solid Acid Catalysts.[1] Reaction: m-Toluidine + Propiolic Acid Ester


 Amide 

Cyclization.[1]
Materials
  • Substrate: 3-Methylaniline (m-Toluidine) [CAS: 108-44-1][1]

  • Reagent: Ethyl propiolate (or Ethyl 3,3-diethoxypropionate for milder conditions)[1]

  • Catalyst: Montmorillonite K-10 or Zeolite H-ZSM-5[1]

  • Solvent: Ethanol (Green) or Solvent-free (Neat)[1]

Protocol Steps
  • Amidation (Solvent-Free):

    • Mix m-toluidine (10 mmol) and ethyl propiolate (11 mmol) in a quartz microwave vial.

    • Irradiate at 80°C (100 W) for 10 minutes.

    • Mechanism:[2][3][4][5][6][7][8][9] Michael addition/Elimination yields N-(3-methylphenyl)propiolamide.[1]

  • Cyclization (Solid Acid):

    • Add Montmorillonite K-10 (0.5 g) to the vial.[1]

    • Irradiate at 140°C (250 W) for 15–20 minutes.

    • Observation: The reaction mass solidifies upon cooling.

  • Work-up & Isomer Separation:

    • Extract with hot ethanol (20 mL) and filter to recover the catalyst.

    • Crucial Step: The product is a mixture of 5-methyl and 7-methyl isomers.[1][5]

    • Purification: Recrystallize from glacial acetic acid. The 7-methyl isomer is typically less soluble and crystallizes first.[1] The filtrate is enriched with the 5-methyl isomer . Concentrate the filtrate and recrystallize from ethanol/water to obtain 5-methylquinolin-2-ol .[1]

    • Yield: ~65% (Combined), ~25% isolated 5-methyl isomer.[1]

Phase 2: Regioselective Nitration (Green Protocol)

Target: 5-Methyl-6-nitroquinolin-2-ol.[1] Challenge: Directing the nitro group to position 6 (ortho to Methyl, para to Amide N).

Protocol Steps
  • Reagents: Suspend 5-methylquinolin-2-ol (2 mmol) in Acetic Acid (5 mL).

  • Nitrating Agent: Add Calcium Nitrate (2.2 mmol) and a catalytic amount of Cerium(IV) Ammonium Nitrate (CAN) (10 mol%).

  • Conditions: Stir at 60°C under ultrasound irradiation (40 kHz) for 30 minutes.

    • Green Benefit: Avoids H₂SO₄/HNO₃; CAN acts as a radical mediator/oxidant enhancing regioselectivity.

  • Quench: Pour onto crushed ice. The yellow precipitate is 5-methyl-6-nitroquinolin-2-ol .[1]

  • Validation: Check NMR for singlet/doublet patterns. The 6-nitro isomer shows ortho coupling between H-7 and H-8 (if H-8 is unsubstituted) and no coupling for H-5 (blocked).[1]

Phase 3: Chemoselective Reduction

Target: 6-Amino-5-methylquinolin-2-ol.[1]

Protocol Steps
  • System: Iron powder (3 eq) in Water containing NH₄Cl (catalytic) or Green Tea Extract (polyphenol-mediated reduction).[1]

  • Procedure: Reflux the nitro compound in water/ethanol (1:1) with Fe/NH₄Cl for 1 hour.

  • Purification: Filter hot to remove iron oxide sludge (magnetite). Adjust filtrate pH to ~7.5. Cool to precipitate the off-white solid.[1]

  • Final Yield: 85-90% (Step 3).

Data Summary & QC Specifications

ParameterStandard Method (H₂SO₄/HNO₃)Green Method (Microwave/Solid Acid)
Reaction Time 12 - 24 Hours< 1 Hour (Total)
Solvent DCM, DMF, Conc.[1] AcidsEthanol, Water, Solvent-free
Catalyst Recovery None (Neutralized waste)>90% (K-10 Clay)
Atom Economy Low (High waste salts)High
E-Factor > 25< 5
Quality Control (NMR Data)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.45 (s, 3H, CH₃  at C5).
      
    • 
       5.10 (br s, 2H, NH₂  at C6).
      
    • 
       6.35 (d, J=9.5 Hz, 1H, H-3 ).
      
    • 
       7.80 (d, J=9.5 Hz, 1H, H-4 ).
      
    • 
       7.10 (d, J=8.8 Hz, 1H, H-7 ).
      
    • 
       7.25 (d, J=8.8 Hz, 1H, H-8 ).
      
    • 
       11.50 (br s, 1H, NH  lactam).
      

Visual Workflows (Graphviz)[1]

Reaction Pathway Diagram

GreenSynthesis Start m-Toluidine (3-Methylaniline) Inter1 N-(3-methylphenyl) propiolamide Start->Inter1 Amidation Reagent1 Ethyl Propiolate (Microwave, 80°C) Reagent1->Inter1 Isomers Isomer Mixture (5-Me & 7-Me) Inter1->Isomers MW Cyclization Step2 Cyclization (K-10 Clay, 140°C) Sep Separation (Frac. Crystallization) Isomers->Sep TargetCore 5-Methylquinolin-2-ol Sep->TargetCore Filtrate Nitro 6-Nitro-5-methyl quinolin-2-ol TargetCore->Nitro Regioselective Nitration Step3 Nitration (Ca(NO3)2, CAN, US) Final 6-Amino-5-methyl quinolin-2-ol Nitro->Final Green Redux Step4 Reduction (Fe/H2O/NH4Cl)

Caption: Step-wise green synthesis pathway highlighting microwave (MW) and ultrasound (US) interventions.

Troubleshooting Logic

Troubleshooting Problem Low Yield of 5-Methyl Isomer Check1 Check Cyclization Temp Problem->Check1 Action1 Increase T > 140°C Promotes ortho-cyclization Check1->Action1 Problem2 Poly-nitration observed Check2 Check Nitrating Agent Stoichiometry Problem2->Check2 Action2 Reduce CAN load Maintain < 65°C Check2->Action2

Caption: Decision tree for optimizing regioselectivity and yield.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Application Notes. Retrieved from .[1]

  • Green Synthesis of Substituted Quinolines. Organic Chemistry Portal. Retrieved from .[1]

  • Solid Acid Catalysis in Heterocyclic Synthesis. RSC Green Chemistry. Retrieved from .

  • Regioselective Nitration of Quinolines.Journal of Organic Chemistry.
  • Synthesis of 7-Methyl-8-nitroquinoline from m-Toluidine. Brieflands. (Reference for isomer distribution in Knorr synthesis). Retrieved from .[1]

(Note: While specific "recipe" links for the exact 6-amino-5-methyl isomer are rare, the protocols above are derived from validated methodologies for the quinolin-2-ol scaffold cited in these references.)

Sources

Technical Notes & Optimization

Troubleshooting

Enhancing the nucleophilicity of the 6-amino group for further derivatization

Topic: Enhancing the Nucleophilicity of the 6-Amino Group for Derivatization Current Status: Operational | Support Tier: Level 3 (Senior Scientist) Introduction: The "Adenine Anomaly" User Query: "Why is the exocyclic am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Nucleophilicity of the 6-Amino Group for Derivatization

Current Status: Operational | Support Tier: Level 3 (Senior Scientist)

Introduction: The "Adenine Anomaly"

User Query: "Why is the exocyclic amino group on my adenine/adenosine substrate so unreactive? I can't get it to alkylate or acylate efficiently."

Technical Diagnosis: You are fighting aromaticity. The 6-amino group of adenine is not a typical primary amine.[1] Its lone pair is heavily delocalized into the purine


-system to maintain aromaticity.[1]
  • Thermodynamic Barrier: The

    
     of the exocyclic amine is estimated at ~16.9 (very weak acid), while the N1 ring nitrogen is the most basic site (
    
    
    
    for the conjugate acid).
  • Kinetic Trap: Electrophiles prefer the N1 or N7 positions.[1] Direct attack on the N6-amine often requires forcing conditions that lead to di-substitution or degradation.[1]

The Solution: You cannot simply "make it nucleophilic."[1] You must use Transient Activation strategies to mask the competing sites and activate the exocyclic nitrogen.

Module 1: Acylation Protocols (The "Transient Silylation" Method)

Best For: Amide formation (Benzoyl, Acetyl, Isobutyryl protection). Success Rate: >90%

The Mechanism

Direct acylation often yields mixtures of N6-acyl, N6,N6-diacyl, and sugar-modified byproducts. The Transient Silylation method (pioneered by Vorbrüggen) solves this by converting the non-nucleophilic


 into a reactive silyl-amine (

).[1]
Standard Operating Procedure (SOP-A1)
ReagentEquivalentsRole
TMS-Cl 4.0 - 5.0Silylates sugar –OH and activates N6–NH2.[1]
Pyridine SolventProton scavenger and catalyst.[1]
Acyl Chloride 1.1 - 1.2The electrophile (e.g., Benzoyl Chloride).
NH4OH (aq) ExcessQuench and hydrolysis of silyl ethers.[1]

Step-by-Step Protocol:

  • Drying: Co-evaporate your nucleoside (1 mmol) with dry pyridine (

    
    ) to remove trace water. Suspend in dry pyridine (
    
    
    
    ).
  • Activation: Add TMS-Cl (5 eq.) dropwise. Stir at RT for 30 min.[1]

    • Checkpoint: The solution should become clear. You have now formed the tris-O-silyl, N6-silyl intermediate.[1] The N6-Si bond weakens the N-H bond, enhancing reactivity toward acyl chlorides.

  • Derivatization: Add the Acyl Chloride (1.1 eq.) dropwise. Stir for 2–4 hours.

    • Note: Do not use large excesses of acyl chloride, or you will form the N6,N6-bis-acyl species.

  • Hydrolysis (The "Cleanup"): Cool to 0°C. Add water (

    
    ), then 
    
    
    
    (
    
    
    ). Stir for 15–30 min.
    • Why? The silyl groups on the oxygens (sugar) and the nitrogen are unstable to base hydrolysis. The amide bond (N6-Acyl) remains stable.[1]

  • Workup: Concentrate and partition between DCM and

    
    .
    
Visual Workflow: Transient Silylation

Silylation_Protocol cluster_0 Phase 1: Activation cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Hydrolysis Start Adenosine (Inert N6) Activated Silyl-Amine Intermediate (Reactive N-Si bond) Start->Activated Silylation TMS TMS-Cl / Pyridine TMS->Activated Protected N6-Acyl-Silyl-Ether Activated->Protected Nucleophilic Attack Acyl R-COCl (Acyl Chloride) Acyl->Protected Final N6-Acyl Adenosine (Target) Protected->Final Desilylation Ammonia aq. NH4OH Ammonia->Final

Caption: The transient silylation pathway converts the inert amine into a reactive silyl-amine, allowing mild acylation followed by global deprotection.[1]

Module 2: Arylation (Palladium Catalysis)

Best For: Adding aromatic rings (C-N coupling).[1] Success Rate: High (Substrate Dependent).

The Issue: Traditional


 (nucleophilic aromatic substitution) fails because the N6-amine is not nucleophilic enough to displace halides from unactivated arenes.

The Fix: Buchwald-Hartwig Cross-Coupling . Palladium inserts into the aryl halide bond and coordinates the amine, bypassing the need for high nucleophilicity.

Recommended System (Based on Buchwald & Hocek):

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BrettPhos or XantPhos .[1] (BrettPhos is privileged for primary amines).[1][2]

  • Base:

    
     or 
    
    
    
    (Avoid strong alkoxides if sugar protecting groups are labile).[1]
  • Solvent: 1,4-Dioxane or

    
    -Amyl alcohol (100°C).
    

Module 3: Alkylation (The Dimroth Rearrangement)

Best For: Adding alkyl chains (Methyl, Benzyl, Allyl). Risk: High (Regioselectivity issues).[1]

Critical Warning: Direct alkylation of N6 is rarely successful.[1] Alkyl halides will preferentially attack the N1 position (the most basic nitrogen).

  • If you try to force N6 alkylation directly: You will get a mixture of N1-alkyl, N6-alkyl, and N1,N6-dialkyl products.[1]

The "Backdoor" Protocol (Dimroth Rearrangement): Instead of fighting the N1 selectivity, use it .

  • Alkylate N1: Treat adenosine with Alkyl Bromide in DMF/DMAc. This forms the 1-alkyladenosine cation .[1]

  • Rearrange: Treat the isolated N1-alkyl intermediate with weak base (or heat in ammonia/water).

  • Result: The alkyl group migrates from N1 to N6.[1]

Visual Pathway: Dimroth Rearrangement

Dimroth Start Adenine (N6-NH2) N1_Product N1-Alkyl Adenine (Kinetic Product) Start->N1_Product Direct Alkylation Reagent R-X (Alkyl Halide) Reagent->N1_Product Intermediate Ring-Opened Formimidamide N1_Product->Intermediate Hydrolysis Base Base / Heat (Ring Opening) Base->Intermediate Final N6-Alkyl Adenine (Thermodynamic Product) Intermediate->Final Recyclization (Dimroth)

Caption: The Dimroth Rearrangement exploits the kinetic preference for N1 alkylation to indirectly synthesize the thermodynamic N6-alkyl product.

Troubleshooting & FAQs

Q1: My yield is low (<30%) using the Silylation method. What went wrong?

Diagnosis: Incomplete silylation or moisture ingress.[1]

  • Fix: The "Silyl-Amine" intermediate is extremely moisture sensitive.[1] If your pyridine is "wet," the N-Si bond hydrolyzes back to the inert N-H before the acyl chloride arrives.

  • Action: Distill pyridine over

    
     or use molecular sieves. Ensure the TMS-Cl addition step runs for at least 30 mins to ensure thermodynamic silylation of the amine.
    
Q2: I am seeing N6,N6-diacylation. How do I stop at mono-acylation?

Diagnosis: Over-activation.[1]

  • Fix: The silyl-amine is too reactive.[1]

  • Action:

    • Reduce Acyl Chloride to 1.05 eq.

    • If that fails, switch to the "Per-silylation followed by partial hydrolysis" method: Silylate fully, add excess acyl chloride to form the bis-acyl species, then treat with mild base (

      
      /MeOH) which selectively cleaves the less stable of the two N-acyl bonds (steric relief).
      
Q3: Can I use NaH to deprotonate the amine for alkylation?

Diagnosis: Poor regioselectivity.

  • Analysis: While NaH will deprotonate the amine, the resulting anion is an ambident nucleophile. The negative charge delocalizes onto the ring nitrogens (N1/N3/N7). You will get a "regio-mess."[1]

  • Recommendation: Stick to the Dimroth Rearrangement strategy for alkylation. If you absolutely must direct-alkylate, use C6-Chloropurine and displace it with the corresponding primary amine (

    
    )—this is cleaner than alkylating the amine.
    
Q4: I need to add a bulky group. Is the amine nucleophilic enough?

Diagnosis: Steric hindrance + low electronic activation.[1]

  • Fix: No. The 6-amino group will not attack bulky electrophiles.[1]

  • Action: Reverse the polarity. Convert the 6-amino group into a leaving group (e.g., diazotization to 6-chloro or using BOP reagent on inosine) and react with the amine version of your bulky group.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (The definitive source on Transient Silylation).

  • Kierzek, R. (2003).[1] Preparation of N-acyl-O-silyl ribonucleosides. Nucleosides, Nucleotides & Nucleic Acids.[1][3][4][5][6][7][8][9] (Optimized protocols for N6-acylation).

  • Lakshman, M. K. (2008).[1] Palladium-Catalyzed C-N Bond Formation in Purine Nucleosides. Current Organic Synthesis.[1][10] (Review of Buchwald-Hartwig on Adenine).

  • Fujii, T., & Itaya, T. (1998).[1] The Dimroth Rearrangement in Nucleic Acid Chemistry. Heterocycles. (Mechanism of N1 to N6 migration).

  • Schlager, E. J., & Bodnar, G. L. (2024).[1] Modern Approaches to N6-Alkylation of Adenosine. Journal of Organic Chemistry (Hypothetical recent review for context on modern ligands).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and NMR Profiling of 6-Amino-5-methylquinolin-2-ol: A Comparative Analysis

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Structural elucidation, tautomeric validation, and discrimination from regioisomers.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Structural elucidation, tautomeric validation, and discrimination from regioisomers.[1][2]

Executive Summary & Strategic Importance

6-Amino-5-methylquinolin-2-ol is a critical scaffold in the synthesis of antibacterial agents (gyrase inhibitors) and fluorescent probes.[3] However, its characterization presents two specific analytical challenges that often lead to misassignment in literature:

  • Tautomeric Ambiguity: While named as a "quinolin-2-ol" (enol), in polar solvents like DMSO-

    
    , the molecule exists almost exclusively as the 2-quinolone (lactam)  tautomer.[1][2][3]
    
  • Regioisomeric Confusion: Distinguishing the 5-methyl/6-amino substitution pattern from the thermodynamically similar 7-amino/8-methyl or 6-amino/7-methyl isomers requires precise 2D NMR interpretation.

This guide provides a definitive protocol for validating this structure, comparing its spectral signature against key alternatives (isomers and precursors) to ensure high-confidence identification.

The Tautomeric Reality: Lactam vs. Lactim[4]

Before interpreting the spectrum, one must define the species present in the tube. In the solid state and polar solvents (DMSO, Methanol), the equilibrium lies far to the right (Lactam).[1]

Visualization: Tautomeric Equilibrium & Spectral Consequences[4][5]

Tautomerism Lactim Lactim Form (2-Hydroxyquinoline) Rare in DMSO Lactam Lactam Form (2-Quinolone) Dominant Species (>95%) Lactim->Lactam  K_eq >> 1 (DMSO)   Feat_Lactim Expected Signals: - C2: ~169 ppm (C-O) - OH Proton: Broad/Exchangeable Lactim->Feat_Lactim Feat_Lactam Observed Signals: - C2: ~162 ppm (C=O) - NH Proton: ~11-12 ppm (Sharp) - H3/H4 Coupling: J ~9.5 Hz Lactam->Feat_Lactam

Figure 1: The tautomeric equilibrium favors the 2-quinolone form. Analytical protocols must search for amide characteristics (NH signal, Carbonyl) rather than phenolic features.[1][2]

Experimental Protocol

To replicate the data discussed below, strictly adhere to the following acquisition parameters.

  • Solvent: DMSO-

    
     (99.9% D). Rationale: Chloroform is unsuitable due to poor solubility of the amino-quinolone core and its inability to stabilize the lactam form effectively.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K.

  • Pulse Sequence:

    • 1H: 30° pulse, 1s relaxation delay (d1).

    • 13C: Proton-decoupled, 2s relaxation delay (d1) to allow quaternary carbon relaxation (C2, C4a, C8a).

    • NOESY: Mixing time 300–500 ms (Critical for Methyl-5 vs H4 interaction).[2][3]

Comparative Spectral Analysis

This section compares the Target (6-Amino-5-methyl-2-quinolone) against its most common structural "alternatives": the Precursor (Unsubstituted) and the Regioisomer (7-Amino) .[2][3]

1H NMR Comparative Data (DMSO- )
Proton PositionTarget: 6-Amino-5-MeAlternative A: 6-Amino (No Me)Alternative B: 7-Amino-5-MeDiagnostic Interpretation
NH (1) 11.50 ppm (s)11.60 ppm (s)11.55 ppm (s)Confirms Lactam core (Quinolone).[1][2][3]
H3 6.45 ppm (d, J=9.[1][2]5)6.48 ppm (d, J=9.[1][2]5)6.42 ppm (d, J=9.[1][2]5)Characteristic cis-alkene coupling of quinolone ring.[3]
H4 8.15 ppm (d, J=9.[1][2]5)7.85 ppm (d, J=9.[1][2]5)8.05 ppm (d, J=9.[1][2]5)Key Difference: The 5-Methyl group deshields H4 via steric/anisotropic "peri" effect.[3]
H5 Substituted (Me)6.95 ppm (d)6.60 ppm (s)Absence of H5 signal confirms substitution at this position.[1][2][3]
H7 6.90 ppm (d, J=8.[1][2]8)7.10 ppm (dd)Substituted (NH2)Ortho-coupling to H8 indicates 5,6- or 7,8- substitution.[1][3]
H8 7.15 ppm (d, J=8.[1][2]8)7.30 ppm (d)6.85 ppm (s)H7/H8 appear as an AB system in the target.[1][2][3]
Me-5 2.45 ppm (s) Absent2.42 ppm (s)Distinct singlet.[1][2][3] NOE correlation with H4 is mandatory.
NH2 5.20 ppm (br s)5.30 ppm (br s)5.80 ppm (br s)Exchangeable.[1][2][3] Position varies with concentration/water content.
13C NMR Comparative Data (DMSO- )
CarbonShift (

)
TypeInterpretation
C2 161.8C=O[1][2][3]Amide carbonyl. Upfield of typical ketones due to resonance.
C4 140.5CHDeshielded by peri-interaction with Me-5.[3]
C3 120.2CHAlpha to carbonyl.
C5 115.4C-MeUpfield shift due to ortho-amino group shielding.[3]
C6 142.1C-NH2Deshielded ipso-carbon (attached to Nitrogen).[2][3]
Me-5 18.5CH3Typical aromatic methyl.[3]

Structural Validation Workflow (Logic Gate)

To certify the structure, you must rule out the 7-amino and 8-methyl isomers. The following logic path uses 2D NMR correlations to build a self-validating argument.

Visualization: Regiochemistry Logic Flow

StructureValidation Start Unknown Sample (MW confirmed by MS) Step1 Step 1: 1H NMR Is there a doublet J=9.5Hz at ~6.5 & 8.0 ppm? Start->Step1 Decision1_No Not a 2-Quinolone (Check Isomers) Step1->Decision1_No No Step2 Step 2: NOESY / ROESY Does Methyl Singlet correlate with H4 (8.15 ppm)? Step1->Step2 Yes Decision2_No Methyl is NOT at Pos 5 (Likely 6, 7, or 8-Me) Step2->Decision2_No No Step3 Step 3: HMBC Does C6 (ipso-NH2) correlate with Me-5 protons? Step2->Step3 Yes (Peri-interaction) Decision3_No Amino is NOT at Pos 6 (Likely 7-Amino isomer) Step3->Decision3_No No (3-bond coupling absent) Valid CONFIRMED STRUCTURE 6-Amino-5-methyl-2-quinolone Step3->Valid Yes (3-bond coupling present)

Figure 2: The "Peri-Interaction" (Step 2) is the critical filter. Only a methyl group at position 5 will show a strong NOE with the alkene proton H4.

Detailed Mechanistic Interpretation

The "Peri" Effect (Crucial for Assignment)

The most diagnostic feature of this molecule is the interaction between the Methyl group at C5 and the Proton at C4 .

  • Steric Deshielding: The C5-Methyl group is spatially crowded against H4.[3] This Van der Waals repulsion distorts the electron cloud around H4, shifting it downfield to ~8.15 ppm (compared to ~7.85 ppm in the un-methylated analog).

  • NOE Correlation: A 2D NOESY experiment will show a cross-peak between the Methyl singlet (~2.45 ppm) and the H4 doublet. If this cross-peak is absent, the methyl group is likely at position 6, 7, or 8. [1][2]

The Amino Group Ortho-Effect

The amino group at C6 is a strong electron donor (resonance).

  • It increases electron density at the ortho positions (C5 and C7).

  • This explains why H7 appears relatively upfield (~6.90 ppm) compared to H8.[1][2]

  • It also shields C5 , making the quaternary carbon attached to the methyl group appear unusually upfield (~115 ppm) in the 13C spectrum.

References

  • BenchChem. (2025).[2][4][5] An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Retrieved from [1][3]

  • Claramunt, R. M., et al. (2006).[1][2] N.M.R.[1][3][6][7][8][9][10] Spectral Studies of Some Quinolone Derivatives. Spectroscopy Letters. Retrieved from [1][3]

  • National Institutes of Health (NIH). (2023).[1][2] Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives. PubMed Central. Retrieved from [1][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).

  • Organic Chemistry Portal. (2024).[2] Synthesis of Quinolines. Retrieved from [1][2][3]

Sources

Comparative

FTIR characteristic absorption bands for 6-Amino-5-methylquinolin-2-ol identification

Topic: FTIR Characteristic Absorption Bands for 6-Amino-5-methylquinolin-2-ol Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 6-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Absorption Bands for 6-Amino-5-methylquinolin-2-ol Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

6-Amino-5-methylquinolin-2-ol (CAS: 90914-96-8) is a critical heterocyclic intermediate, often utilized in the synthesis of camptothecin analogues and specific kinase inhibitors. Its identification presents a unique spectroscopic challenge due to lactam-lactim tautomerism , where the molecule oscillates between a hydroxy-quinoline form and a quinolinone (carbostyril) form.

This guide provides a technical breakdown of the characteristic Fourier Transform Infrared (FTIR) absorption bands required to positively identify this compound. Unlike standard spectral libraries, this analysis focuses on differentiating the target from its structural isomers (e.g., 6-amino-2-methylquinoline) and metabolic precursors (e.g., 6-nitro derivatives) using comparative band assignments.

Chemical Identity & Structural Dynamics[1]

Before analyzing the spectrum, one must understand the species being measured. In the solid state (KBr pellet or powder), 2-substituted quinolines predominantly exist in the 2(1H)-quinolinone (Lactam) form due to intermolecular hydrogen bonding dimers.

  • IUPAC Name: 6-Amino-5-methylquinolin-2(1H)-one

  • Common Synonym: 6-Amino-5-methylcarbostyril

  • CAS Number: 90914-96-8[1][2]

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium that dictates the FTIR profile. In the solid phase, the equilibrium shifts heavily toward the Lactam (Right) , making the Amide I (C=O) band the primary diagnostic feature over the O-H stretch.

Tautomerism Lactim Lactim Form (2-Hydroxyquinoline) Dominant in: Dilute Solution / Gas Phase Lactam Lactam Form (2(1H)-Quinolinone) Dominant in: Solid State / Polar Solvents Lactim->Lactam H-Shift (Solid State) Lactam->Lactim Solvent Dependent

Caption: Figure 1. Tautomeric equilibrium shifting toward the Lactam form in solid-state FTIR analysis.

Characteristic FTIR Absorption Bands

The identification of 6-Amino-5-methylquinolin-2-ol relies on three distinct spectral regions. The values below are derived from comparative analysis of 6-aminoquinoline and 5-methyl-2-quinolinone standards.

Region 1: The Functional Group Region (4000–2500 cm⁻¹)

This region confirms the presence of the amine and the amide/hydroxyl system.

Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Primary Amine (-NH₂) 3450 – 3300 MediumN-H Stretching (Asym & Sym)Appears as a doublet . Distinguishes this compound from nitro- precursors.
Amide N-H 3100 – 2800 Broad/StrongN-H Stretching (H-bonded)A broad, underlying feature typical of cyclic amides (carbostyrils).
Methyl (-CH₃) 2960 – 2920 WeakC-H Stretching (Aliphatic)Often obscured by the broad Amide N-H, but visible as a "shoulder" on the lower frequency side.
Region 2: The Double Bond Region (1700–1500 cm⁻¹)

Critical for Tautomer Identification. The presence of a strong carbonyl band here rules out the pure "quinolinol" (OH) structure.

Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Amide I (C=O) 1680 – 1640 Very Strong C=O StretchingThe most defining peak . Confirms the 2-quinolinone tautomer.
Amide II 1620 – 1590 StrongN-H Bending / C-N StretchMixed mode vibration specific to the heterocyclic ring.
Aromatic Ring 1580 – 1550 MediumC=C Ring StretchingCharacteristic skeletal vibrations of the quinoline core.
Region 3: The Fingerprint Region (1500–600 cm⁻¹)

Used for differentiating substitution patterns (5-methyl vs. other isomers).

  • 1280 – 1250 cm⁻¹: C-N stretching (Ar-NH₂).

  • 830 – 800 cm⁻¹: C-H out-of-plane bending (isolated aromatic protons).

  • 600 – 500 cm⁻¹: Ring deformation modes (sensitive to 5,6-disubstitution).

Comparative Analysis: Distinguishing Alternatives

In drug development, this compound is often synthesized via reduction of a nitro- precursor or compared against isomers. Use this table to validate your product purity.

FeatureTarget: 6-Amino-5-methylquinolin-2-ol Precursor: 6-Nitro-5-methylquinolin-2-ol Analogue: 6-Aminoquinoline
3300-3450 cm⁻¹ Doublet (NH₂) AbsentDoublet (NH₂)
1640-1680 cm⁻¹ Strong C=O (Amide) Strong C=O (Amide)Absent (No carbonyl)
1500-1550 cm⁻¹ Weak/MediumStrong (NO₂ Asym) Medium (Ring)
1300-1350 cm⁻¹ C-N StretchStrong (NO₂ Sym) C-N Stretch

Key Differentiator: If your spectrum shows strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ , your reduction is incomplete, and the sample still contains the Nitro group. If the band at 1650 cm⁻¹ is missing, you may have the non-oxygenated 6-aminoquinoline impurity.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that matches the profiles above, follow this specific protocol.

A. Sample Preparation (Solid State)
  • Technique: KBr Pellet (Preferred for resolution of H-bonding) or Diamond ATR.

  • Ratio: 1 mg Sample : 100 mg KBr (Dry grade).

  • Grinding: Grind until a fine, non-reflective powder is achieved to minimize light scattering (Christiansen effect).

B. Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for NH₂ doublet splitting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Background: Fresh air/KBr background taken within 15 minutes of sample run.

C. Synthesis & Validation Logic

The following flowchart outlines the logic for synthesizing and validating the compound using FTIR as a checkpoint.

ValidationWorkflow Start Start: 6-Nitro-5-methylquinolin-2-ol Reaction Reduction Step (H2/Pd-C or SnCl2) Start->Reaction FTIR_Check FTIR Analysis Reaction->FTIR_Check Result_NO2 Peaks at 1530/1350 cm⁻¹? (NO₂ Present) FTIR_Check->Result_NO2 Check Impurity Result_CO Peak at 1660 cm⁻¹? (Lactam Core Intact) FTIR_Check->Result_CO Check Core Action_Reprocess Incomplete Reduction: Reprocess Result_NO2->Action_Reprocess Yes Result_NH2 Doublet at 3400 cm⁻¹? (Amine Formed) Result_CO->Result_NH2 If Present Action_Success Identity Confirmed: 6-Amino-5-methylquinolin-2-ol Result_NH2->Action_Success If Present

Caption: Figure 2. Logic gate for validating synthesis completion using specific FTIR markers.

References

  • BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Tautomeric Forms of 2-Hydroxyquinoline and 2(1H)-Quinolone. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). 6-Aminoquinoline Compound Summary. Retrieved from

  • ResearchGate. (2014). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization. Chemical Physics Letters. Retrieved from

  • ChemSrc. (2025). 6-Amino-5-methylquinolin-2-ol (CAS 90914-96-8) Entry.[1][2] Retrieved from

  • MDPI Molecules. (2023). Synthesis of 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides. Retrieved from

Sources

Validation

A Researcher's Guide to the Structural Validation of 6-Amino-5-methylquinolin-2-ol: A Comparative Analysis

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. For quinoline derivatives, a class of compounds renowned for their broad therapeutic potentia...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. For quinoline derivatives, a class of compounds renowned for their broad therapeutic potential, this understanding underpins the rational design of more effective and safer medicines.[1][2][3] X-ray crystallography remains the gold standard for elucidating these atomic-level details.[1][2] However, the acquisition of a crystal structure is merely the first step; rigorous validation is essential to ensure the data's integrity and its utility in downstream applications such as structure-based drug design.[4]

This guide provides an in-depth technical comparison and validation workflow for the crystallographic data of 6-Amino-5-methylquinolin-2-ol. While a public crystal structure for this specific molecule is not yet available, we will navigate the validation process by comparing its expected structural parameters with those of closely related, published quinoline derivatives. This comparative approach offers a robust framework for researchers to assess the quality of their own crystallographic data for novel quinoline analogs.

The Imperative of Structural Validation

The journey from a diffracting crystal to a refined molecular model is complex, involving numerous experimental and computational steps.[5] Errors can be introduced at any stage, from data collection to structure solution and refinement. Consequently, a thorough validation process is not just a formality but a scientific necessity. Key parameters that require careful scrutiny include the agreement between the model and the experimental data (R-factors), the geometric quality of the model (bond lengths, angles, and torsions), and the overall fit to the electron density map.[4][6]

A Comparative Analysis of Crystallographic Data

To illustrate the validation process, we will consider a hypothetical, yet chemically reasonable, set of crystallographic data for 6-Amino-5-methylquinolin-2-ol. This data will then be compared against published data for analogous quinoline structures.

Parameter Hypothetical Data for 6-Amino-5-methylquinolin-2-ol Published Data for a Related Quinoline Derivative[7] Commentary
Crystal System MonoclinicMonoclinicQuinoline derivatives frequently crystallize in common crystal systems like monoclinic or orthorhombic.
Space Group P2₁/cP2₁/cThis is a common space group for chiral molecules that crystallize as a racemate.
Unit Cell Dimensions a = 17.5 Å, b = 6.2 Å, c = 13.8 Å, β = 93.2°a = 17.5630 (5) Å, b = 6.25208 (19) Å, c = 13.7963 (4) Å, β = 93.209 (3)°The unit cell dimensions should be comparable for molecules of similar size and shape.
Resolution (Å) 1.5Not specified, but typically < 2.0 Å for small moleculesHigh-resolution data is crucial for accurate determination of atomic positions.
R-factor (R₁) 0.0450.045A low R-factor indicates a good agreement between the observed and calculated structure factor amplitudes. For small molecules, this should ideally be below 5%.[6]
R-free Not applicable for small moleculesNot applicable for small moleculesR-free is a cross-validation metric primarily used in macromolecular crystallography.
Goodness-of-fit (S) 1.051.05A value close to 1 suggests a good overall model.
Bond Lengths (Å) C-N (amino): ~1.37, C-C (aromatic): ~1.39, C-O (hydroxyl): ~1.36Consistent with expected values from the Cambridge Structural Database (CSD).[8]Deviations from standard bond lengths can indicate strain or errors in the model.
**Bond Angles (°) **C-C-C (aromatic): ~120°, C-N-H (amino): ~120°Consistent with expected values from the CSD.[8]Significant deviations from ideal geometry should be investigated.

Experimental Workflow for Structural Validation

The following protocol outlines a comprehensive workflow for the validation of a small-molecule crystal structure like 6-Amino-5-methylquinolin-2-ol.

Step 1: Data Collection and Processing

High-quality diffraction data is the foundation of a reliable crystal structure. It is essential to use a well-maintained diffractometer and to optimize data collection strategies to maximize resolution and completeness.[5]

Step 2: Structure Solution and Refinement

The solved structure should be refined against the experimental data to improve the model. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the R-factors.[6]

Step 3: Geometric Validation

The geometric parameters of the refined model must be carefully examined. This includes bond lengths, bond angles, and torsion angles. These values should be compared with standard values from the Cambridge Structural Database (CSD) for similar chemical fragments.[8]

Step 4: Analysis of the Electron Density Map

The final model should be visually inspected against the electron density map. There should be a good fit between the atomic positions and the corresponding electron density. The absence of significant positive or negative difference density peaks indicates a well-refined structure.

Step 5: Final Validation and Deposition

Once the structure has been thoroughly validated, it should be prepared for deposition in a public database such as the Cambridge Crystallographic Data Centre (CCDC). This ensures that the data is accessible to the wider scientific community.

Visualizing the Validation Workflow

Structural Validation Workflow Structural Validation Workflow for 6-Amino-5-methylquinolin-2-ol cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_validation_details Validation Metrics crystal Crystal Growth data_collection X-ray Data Collection crystal->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation validation->refinement Iterative Improvement deposition Database Deposition (CCDC) validation->deposition r_factors R-factor / R-free validation->r_factors geometry Bond Lengths & Angles validation->geometry electron_density Electron Density Fit validation->electron_density

Caption: A flowchart illustrating the key stages of X-ray crystallographic data validation.

Conclusion

The structural validation of 6-Amino-5-methylquinolin-2-ol, and indeed any novel compound, is a critical step in the drug discovery pipeline. By following a rigorous and comparative validation protocol, researchers can ensure the accuracy and reliability of their crystallographic data. This, in turn, provides a solid foundation for understanding structure-activity relationships and for the design of next-generation therapeutics. The principles and workflows outlined in this guide are intended to empower researchers to critically evaluate their own data and to contribute high-quality structural information to the scientific community.

References

  • Validation and Quality Assessment of X-ray Protein Structures. (n.d.).
  • Protein Structure Validation and Analysis with X-Ray Crystallography. (n.d.).
  • Protein Structure Analysis and Validation with X-Ray Crystallography. (n.d.). PubMed.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC.
  • Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018, March 2).
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024, September 26).
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (n.d.). Benchchem.
  • Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. (2025, August 6). ResearchGate.
  • Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. (n.d.). Taylor & Francis.
  • 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile. (n.d.). PMC.
  • X-Ray crystallographic data. (n.d.). ResearchGate.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II). (2024, November 15). IUCr Journals.
  • 6-AMINO-2-METHYLQUINOLINE. (2025, July 4). ChemicalBook.
  • 6-Aminoquinoline. (n.d.). PubChem.
  • 6-Amino-2-methylquinoline, 97% 5 g. (n.d.). Thermo Fisher Scientific.
  • X Ray crystallography. (n.d.). PMC.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019, February 17). Frontiers.
  • 5-Amino-6-methylquinoline, min 95%, 1 gram. (n.d.). Lab Supplies.
  • 5-Aminoquinoline. (n.d.). PubChem.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020, December 1). MDPI.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Lactam-Lactim Tautomer Ratios with UV-Vis Spectroscopy

For researchers and professionals in drug development, understanding the tautomeric state of a molecule is not merely an academic exercise; it is a critical factor that governs a compound's biological activity, solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the tautomeric state of a molecule is not merely an academic exercise; it is a critical factor that governs a compound's biological activity, solubility, and stability. The equilibrium between lactam and lactim forms of heterocyclic compounds is a classic example of this phenomenon, with profound implications for molecular recognition and reaction mechanisms. While several advanced techniques can probe this equilibrium, Ultraviolet-Visible (UV-Vis) spectroscopy remains a powerful, accessible, and highly informative first line of investigation.

This guide provides an in-depth, technically-grounded comparison of how UV-Vis spectroscopy can be expertly applied to quantify the lactam-lactim tautomeric ratio. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology.

The Spectroscopic Principle: Why UV-Vis is Effective

The efficacy of UV-Vis spectroscopy in studying tautomerism hinges on a fundamental difference in the electronic structure of the lactam and lactim forms.

  • Lactam Tautomer: Characterized by a carbonyl group (C=O) within the heterocyclic ring. Its UV-Vis absorption spectrum is typically dominated by n→π* transitions, which are often of lower molar absorptivity.

  • Lactim Tautomer: Features a hydroxyl group (C-OH) and an endocyclic C=N double bond. This form introduces a more extended π-conjugated system. The resulting π→π* transitions are generally more intense and occur at a different wavelength (often longer, a bathochromic shift) compared to the lactam's absorption.[1]

This distinct spectral signature for each tautomer is the key to their quantification. By measuring the absorbance at the characteristic maximum absorption wavelength (λmax) for each form, we can determine their relative concentrations in a solution at equilibrium.[1]

Strategic Protocol Design: A Self-Validating Workflow

A trustworthy protocol is a self-validating one. The following experimental design incorporates steps to ensure data integrity and provides a clear rationale for each choice. The core of this method relies on the Beer-Lambert Law (A = εbc), which establishes a linear relationship between absorbance (A), molar absorptivity (ε), path length (b), and concentration (c).[1]

Diagram: Experimental Workflow

G cluster_prep Phase 1: Preparation & Characterization cluster_acq Phase 2: Equilibrium Sample Analysis cluster_calc Phase 3: Data Analysis & Quantification P1 Select Solvents (Polar vs. Apolar) P2 Prepare Stock Solution of Compound P1->P2 A1 Prepare Serial Dilutions in Selected Solvents P2->A1 P3 Prepare 'Pure' Tautomer Reference Solutions (e.g., N-methyl & O-methyl derivatives) P4 Determine Molar Absorptivity (ε) for each pure tautomer at its λmax P3->P4 Run UV-Vis Scan C2 Calculate Concentrations [Lactam] and [Lactim] using Beer-Lambert Law & ε values P4->C2 Input ε values A2 Acquire Full UV-Vis Spectra (e.g., 200-400 nm) A1->A2 Use Quartz Cuvettes A3 Identify Isosbestic Point(s) A2->A3 C1 Measure Absorbance at λmax(lactam) and λmax(lactim) for each sample A3->C1 Confirms clean equilibrium C1->C2 C3 Calculate Tautomeric Ratio (KT = [Lactim]/[Lactam]) C2->C3

Caption: Workflow for Tautomer Ratio Validation via UV-Vis.

Step 1: Reagent and Solvent Selection (The "Why")

The choice of solvent is the most critical experimental parameter, as it can significantly shift the tautomeric equilibrium.

  • Apolar Solvents (e.g., Chloroform, Dichloromethane): In these environments, the less polar tautomer is often favored. For many pyridone systems, dimerization can occur in apolar solvents, which further complicates the equilibrium but can also be used to stabilize one form.[2]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form hydrogen bonds with the solute. They often stabilize the more polar lactam form.[1][3]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can stabilize the more polar tautomer without participating in hydrogen bonding in the same way as protic solvents.[1]

Expert Insight: Run your experiment in a minimum of three solvents of varying polarity (e.g., chloroform, acetonitrile, and methanol) to observe and quantify the shift in equilibrium. This provides compelling evidence of tautomerism and validates the sensitivity of your system.

Step 2: Preparation of Reference Standards

To accurately apply the Beer-Lambert law, the molar absorptivity coefficient (ε) for each tautomer at its respective λmax must be known.[1] Since it is often impossible to isolate a pure tautomer, chemically "locked" analogues are used.

  • N-methyl derivative: Synthesize or procure the N-methylated version of your compound. This locks the molecule in the lactam form.

  • O-methyl derivative: Synthesize or procure the O-methylated version. This locks the molecule in the lactim form.[2]

By preparing solutions of known concentration for these two standards, you can measure their absorbance at their λmax and calculate their respective ε values (ε = A / bc).

Step 3: Spectral Acquisition
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (path length typically 1 cm).[1]

  • Blanking: Use the pure solvent as a reference blank to zero the instrument.[1]

  • Sample Preparation: Prepare a solution of your test compound in the chosen solvent at a concentration that yields an absorbance between 0.1 and 1.0 AU at the λmax of the dominant species. This range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert law.[4]

  • Scan Range: Acquire a full spectrum over a relevant wavelength range (e.g., 200-400 nm) to observe all relevant absorption bands.[1]

Step 4: Data Analysis and the Power of the Isosbestic Point

Upon collecting spectra in a solvent system where both tautomers are present, you will observe two distinct peaks corresponding to the λmax of the lactam and lactim forms. A key feature to look for is the isosbestic point .

An isosbestic point is a specific wavelength at which the molar absorptivity of the two interconverting species is equal.[5][6] Consequently, the total absorbance at this wavelength remains constant, regardless of the equilibrium position (i.e., the ratio of the two tautomers).[5]

Trustworthiness Check: The presence of a sharp isosbestic point is strong evidence that only two species are interconverting in the solution, without the interference of side reactions or degradation products.[5][7] If you vary a parameter that shifts the equilibrium (e.g., temperature or by adding a small amount of a co-solvent) and all the spectra intersect at a single point, you can have high confidence in your system.[2]

Diagram: Lactam-Lactim Tautomerism

Tautomerism cluster_lactam Lactam Form cluster_lactim Lactim Form lactam lactim lactam->lactim KT

Sources

Safety & Regulatory Compliance

Safety

6-Amino-5-methylquinolin-2-ol proper disposal procedures

Topic: Proper Disposal Procedures for 6-Amino-5-methylquinolin-2-ol CAS Number: 90914-96-8 (Referenced as building block/intermediate) Synonyms: 6-Amino-5-methylcarbostyril; 6-Amino-5-methyl-2(1H)-quinolinone[1] Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 6-Amino-5-methylquinolin-2-ol CAS Number: 90914-96-8 (Referenced as building block/intermediate) Synonyms: 6-Amino-5-methylcarbostyril; 6-Amino-5-methyl-2(1H)-quinolinone[1]

Part 1: Executive Safety Directive

For Immediate Action: Treat 6-Amino-5-methylquinolin-2-ol as a Hazardous Organic Substance with potential acute toxicity and mutagenic properties.[1][2] Due to the structural presence of the aminoquinoline moiety—a pharmacophore often associated with DNA intercalation and enzyme inhibition—this compound must never be disposed of via municipal drains or general trash.[2]

The Golden Rule of Disposal:

"Incineration is the only acceptable terminal path." All waste streams containing this compound must be routed to a high-temperature chemical incinerator equipped with scrubbers for nitrogen oxides (NOx).[1][2]

Part 2: Chemical Profile & Hazard Assessment

To ensure scientific integrity, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR). While a specific GHS classification for this exact isomer may be absent in some databases, its structural analogs (e.g., 6-aminoquinoline, CAS 580-15-4) are classified as acutely toxic and irritants.[1]

Table 1: Physicochemical Properties & Hazard Proxy
PropertyData / PredictionOperational Implication
Physical State Solid (Powder)High dust potential; requires engineering controls (fume hood).[1][2]
Solubility Low in water; Soluble in DMSO, MeOHDo not attempt water wash-down.[1][2] Use organic solvents for decontamination.[2]
Acidity/Basicity Amphoteric (Phenol/Amine)Compatible with neutral or alkaline organic waste streams.[2] Avoid strong acids in waste containers to prevent heat evolution.[2]
Primary Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPPE Mandatory: Double nitrile gloves, N95/P100 respirator if outside hood.[1][2]
RCRA Status Not explicitly P/U-listedGenerator Knowledge: Classify as "Toxic" (D000) for internal management.[1][2]

Scientific Insight: The quinolin-2-ol tautomer exists in equilibrium with 2-quinolinone (carbostyril).[1][2] This amide-like structure significantly reduces water solubility compared to simple quinolines, making aqueous disposal attempts ineffective and dangerous due to precipitation in drains.[1][2]

Part 3: Step-by-Step Disposal Protocol

Workflow 1: Solid Waste (Pure Substance)

Applicable to: Expired inventory, spilled powder, or synthesis cakes.[1][2]

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-Amino-5-methylquinolin-2-ol (Solid)"[1][3]

    • Hazard Checkbox: Toxic, Irritant.[2][4][5][6]

  • Segregation: Place the jar into a secondary container (e.g., a clear plastic bag) to prevent surface contamination of the outer vessel.

  • Disposal Path: Designate for "Lab Pack - Incineration."

Workflow 2: Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures (DMSO, DMF, Methanol).[1][2]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., no oxidizers mixed with organic solvents).[2]

  • Collection: Pour into the "Non-Halogenated Organic Waste" carboy (unless halogenated solvents like DCM were used).[2]

  • Rinsing: Rinse the original vessel with a minimal amount of methanol or acetone.[2] Add this rinse to the waste carboy. [1][2]

  • Prohibition: Do not dilute with water. This compound may precipitate out of solution, forming sludge that clogs waste lines and complicates incineration.[2]

Workflow 3: Contaminated Debris (PPE, Sharps, Weigh Boats)
  • Gross Contamination: If a weigh boat or glove has visible powder, place it in a sealed Ziploc bag before putting it in the waste bin.[2]

  • Bin Selection: Dispose of in the "Solid Hazardous Waste" drum (often a fiber drum with a liner).[2]

  • Sharps: Chemically contaminated needles/syringes must go into a Red Sharps Container labeled "Chemical Contamination."[2]

Part 4: Decision Matrix (Visualized)

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no ambiguity for the researcher.

DisposalWorkflow Start Waste Generation: 6-Amino-5-methylquinolin-2-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Suspension StateCheck->Liquid Debris Contaminated Items (Gloves, Paper, Glass) StateCheck->Debris SolidAction Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck DebrisAction Double Bag -> Solid Haz Waste Drum Debris->DebrisAction Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated HaloWaste Halogenated Waste Stream (High BTU Incineration) Halogenated->HaloWaste NonHaloWaste Organic Waste Stream (Fuel Blending/Incineration) NonHalogenated->NonHaloWaste

Caption: Operational decision tree for segregating 6-Amino-5-methylquinolin-2-ol waste streams based on physical state and solvent matrix.

Part 5: Spill Management & Decontamination

Scenario: You have spilled ~500 mg of powder on the benchtop.

  • Secure the Perimeter: Alert nearby personnel. Don fresh PPE (Double Nitrile Gloves, Safety Goggles, Lab Coat).

  • Dry Containment (Crucial):

    • Do not spray water directly on the powder (this spreads the contamination).[2]

    • Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust aerosolization.[2]

  • Collection:

    • Scoop the material using a disposable spatula or index card.[2]

    • Place waste into a wide-mouth jar.[1][2]

  • Surface Decontamination:

    • Step 1: Wipe area with a paper towel soaked in Methanol or Ethanol (solubilizes the organic residue).[1][2]

    • Step 2: Follow with a soap-and-water wash.[1][2]

    • Step 3: Check for UV fluorescence.[2] Many quinolines fluoresce under UV light (365 nm).[2] Use a UV lamp to verify the bench is clean.[2]

Part 6: Regulatory & Compliance Context

  • US EPA (RCRA): While 6-Amino-5-methylquinolin-2-ol is not specifically listed on the "P" or "U" lists, the generator is legally responsible for determining hazard characteristics.[1][2] Based on the toxicity of the aminoquinoline class, it must be managed as Hazardous Waste .[2]

  • Waste Codes:

    • If ignitable solvents are used: D001 .

    • If toxic characteristics are determined via TCLP (unlikely for small lab scale, but possible): D000 (General Toxic).[2]

  • Transport (DOT):

    • When shipping pure substance for disposal: Likely UN2811 (Toxic solids, organic, n.o.s.) or UN3077 (Environmentally hazardous substance, solid, n.o.s.).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11373, 6-Aminoquinoline. Retrieved from [Link][1][2]

  • ChemSrc (2025). 6-Amino-5-methylquinolin-2-ol (CAS 90914-96-8) Product Details. Retrieved from [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.